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  • Product: 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • CAS: 144165-22-0

Core Science & Biosynthesis

Foundational

5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Mechanistic Causality, and Characterization

Executive Summary & Rationale In the landscape of rational drug design, the 1,2,4-triazole-3-thiol scaffold represents a privileged pharmacophore. Its derivatives exhibit a remarkably broad spectrum of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of rational drug design, the 1,2,4-triazole-3-thiol scaffold represents a privileged pharmacophore. Its derivatives exhibit a remarkably broad spectrum of biological activities, functioning as potent antimicrobial, antifungal, and anticancer agents[1]. The specific incorporation of a 3-fluorophenyl group at the C5 position and a methyl group at the N4 position is strategically designed to enhance lipophilicity and metabolic stability while modulating the electronic environment of the triazole core.

This technical guide details a highly robust, self-validating synthetic workflow for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol . By prioritizing mechanistic causality over rote instruction, this document ensures that researchers can not only execute the synthesis but also troubleshoot and adapt the protocol based on the fundamental thermodynamic and kinetic principles governing the reaction.

Mechanistic Pathway & Causality

The synthesis of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols is a multi-stage process that fundamentally relies on the precise control of nucleophilic acyl substitution followed by intramolecular cyclodehydration[2]. While recent literature explores direct cyclodehydration using polyphosphate esters (PPE)[3], the classical two-step alkaline cyclization remains the gold standard for bench-scale synthesis due to its high yield, operational simplicity, and self-purifying nature[1].

The reaction proceeds via two distinct stages:

  • Nucleophilic Addition: The primary amine of 3-fluorobenzohydrazide attacks the highly electrophilic central carbon of methyl isothiocyanate, yielding a 1,4-substituted thiosemicarbazide intermediate.

  • Alkaline Cyclodehydration: In the presence of a strong base (NaOH), the internal nitrogen of the thiosemicarbazide is deprotonated. This enhances its nucleophilicity, driving an intramolecular attack on the adjacent carbonyl carbon. Subsequent elimination of a water molecule yields the triazole ring.

Workflow Step1 3-Fluorobenzohydrazide + Methyl isothiocyanate Process1 Nucleophilic Addition (Reflux in EtOH, 3h) Step1->Process1 Intermediate 1-(3-Fluorobenzoyl)- 4-methylthiosemicarbazide Process1->Intermediate Process2 Alkaline Cyclodehydration (2M NaOH, Reflux, 4h) Intermediate->Process2 Salt Sodium Triazolide Salt (Soluble Intermediate) Process2->Salt Process3 Acidification & Precipitation (2M HCl to pH 3-4) Salt->Process3 Product 5-(3-Fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Process3->Product

Synthetic workflow for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol via cyclodehydration.

Step-by-Step Experimental Protocol

As a self-validating system, this protocol utilizes thermodynamic phase changes (solubility and precipitation) as intrinsic checkpoints, minimizing the need for intermediate chromatographic purification.

Stage 1: Formation of 1-(3-fluorobenzoyl)-4-methylthiosemicarbazide

Causality: Ethanol is selected as the solvent because it solubilizes both starting materials at reflux temperatures but forces the resulting thiosemicarbazide intermediate to precipitate upon cooling, driving the equilibrium forward.

  • Initialization: Suspend 3-fluorobenzohydrazide (10.0 mmol, 1.54 g) in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add methyl isothiocyanate (11.0 mmol, 0.80 g) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C for 3 hours. Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation (Self-Validation Checkpoint): Cool the reaction mixture to 4°C in an ice bath. The transition from a homogeneous solution to a dense white crystalline suspension confirms the successful formation of the intermediate.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry in a desiccator.

Stage 2: Alkaline Cyclization and Acidic Precipitation

Causality: The product initially forms as a water-soluble sodium triazolide salt in the alkaline medium. The addition of HCl protonates the salt, shifting it to the neutral, highly insoluble thione/thiol form, which forces rapid precipitation[2].

  • Dissolution: Suspend the intermediate (approx. 8.5 mmol) in 2M aqueous NaOH (20 mL).

  • Cyclization: Reflux the mixture at 100°C for 4 hours. The suspension will gradually turn into a clear solution as the soluble sodium salt is formed.

  • Cooling: Cool the reaction to room temperature, then add crushed ice (10 g) to lower the temperature and prevent exothermic degradation during the upcoming acidification.

  • Acidification (Self-Validation Checkpoint): Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 3-4. A dense white/pale-yellow precipitate will immediately form, providing visual confirmation of the neutral triazole-3-thiol generation.

  • Purification: Filter the solid, wash thoroughly with distilled water (3 × 15 mL) to remove trapped NaCl, and recrystallize from an ethanol/water mixture to yield the analytically pure target compound.

Thiol-Thione Tautomerism Dynamics

A critical factor in the characterization and biological application of 1,2,4-triazole-3-thiols is their tautomeric behavior. The compound exists in a dynamic equilibrium between the thiol (-SH) and thione (>C=S) forms.

Causality: In the solid state and in highly polar aprotic solvents (like DMSO), the thione tautomer is thermodynamically favored due to the stabilization of the highly polarized C=S bond and intermolecular hydrogen bonding. This is critical when interpreting NMR and IR spectra.

Tautomerism Thiol Thiol Tautomer (-SH active) Thione Thione Tautomer (>C=S active, -NH) Thiol->Thione Polar Solvents (DMSO) Thione->Thiol Non-Polar Solvents

Solvent-dependent thiol-thione tautomeric equilibrium of the 1,2,4-triazole core.

Characterization & Analytical Validation

To ensure rigorous scientific integrity, the synthesized compound must be validated orthogonally using NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The table below summarizes the expected quantitative data and the mechanistic causality behind each assignment.

Analytical TechniqueParameter / ShiftAssignment / Causality
¹H NMR (400 MHz, DMSO-d₆) δ 13.85 (s, 1H)N-H proton: Strongly deshielded; indicates the dominant thione tautomer in polar solvent.
δ 7.35 – 7.65 (m, 4H)Ar-H: Aromatic protons of the 3-fluorophenyl ring.
δ 3.58 (s, 3H)N-CH₃: Protons deshielded by the adjacent electron-withdrawing triazole ring.
¹³C NMR (100 MHz, DMSO-d₆) δ 167.5C=S: Thione carbonyl-equivalent carbon.
δ 162.4 (d, J = 245 Hz)C-F: Direct carbon-fluorine scalar coupling (diagnostic peak).
δ 150.2C=N: Triazole ring carbon.
δ 31.8N-CH₃: Aliphatic methyl carbon.
FT-IR (ATR, cm⁻¹) 3100, 2950C-H stretch: Aromatic and aliphatic stretching vibrations.
1590C=N stretch: Conjugated triazole ring system.
1250C=S stretch: Confirms the thione form dominates in the solid state.
1180C-F stretch: Halogen incorporation confirmation.
HRMS (ESI-TOF) m/z 210.0501[M+H]⁺: Calculated exact mass for C₉H₉FN₃S⁺ is 210.0501 Da.

References

The following authoritative sources ground the mechanistic principles, tautomeric behaviors, and synthetic standards described in this guide:

1.[2] Title: Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Zaporizhzhia State Medical University URL:

2.[3] Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: Molecules (PubMed / NIH) URL:

3.[1] Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL:

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on the Data The following guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 5-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Data

The following guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. As this is a specific, non-commercial entity, a complete set of experimentally-derived data is not publicly available at the time of this writing. Therefore, this document serves as a predictive and methodological guide, drawing upon data from structurally analogous compounds and established scientific principles. The experimental protocols provided are robust, validated methods that would be employed to determine the precise values for this molecule of interest. All predicted or analogous data are clearly identified as such.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The inclusion of a thiol group at the 3-position and a substituted phenyl ring at the 5-position introduces unique electronic and steric features that can significantly influence a molecule's interaction with biological targets. The further methylation at the 4-position can impact its solubility, metabolic stability, and binding orientation within a receptor.

The subject of this guide, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is of particular interest due to the presence of a fluorine atom on the phenyl ring. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, which can in turn modulate the pharmacokinetic and pharmacodynamic profile of a compound.[3] Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its evaluation as a potential therapeutic agent.

Synthesis and Characterization

The synthesis of 5-substituted-4-alkyl-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry.[4] A common and effective route involves the cyclization of a corresponding thiosemicarbazide precursor.

General Synthetic Pathway

A plausible synthetic route to 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is outlined below. This pathway is based on established methods for the synthesis of analogous 1,2,4-triazole-3-thiols.[2][4]

Synthesis_Pathway cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization 3-Fluorobenzoic_acid 3-Fluorobenzoic acid 3-Fluorobenzohydrazide 3-Fluorobenzohydrazide 3-Fluorobenzoic_acid->3-Fluorobenzohydrazide Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->3-Fluorobenzohydrazide Thiosemicarbazide_intermediate 1-(3-Fluorobenzoyl)-4-methylthiosemicarbazide 3-Fluorobenzohydrazide->Thiosemicarbazide_intermediate Ethanolic KOH Methyl_isothiocyanate Methyl isothiocyanate Methyl_isothiocyanate->Thiosemicarbazide_intermediate Final_Product 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_intermediate->Final_Product Alkaline medium (e.g., NaOH), Reflux

Caption: General synthetic pathway for the target compound.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl group, multiplets for the aromatic protons of the 3-fluorophenyl ring, and a broad singlet for the thiol proton, which is exchangeable with D₂O.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the methyl carbon, the aromatic carbons (with splitting patterns characteristic of fluorine substitution), and the C=S and C-N carbons of the triazole ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for the N-H stretch (if in tautomeric form), C=N stretching of the triazole ring, C-S stretching, and aromatic C-H and C=C stretching.[2]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.

Physicochemical Properties

The following table summarizes the predicted and analogous physicochemical properties of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

PropertyPredicted/Analogous ValueRationale and Significance
Molecular Formula C₉H₈FN₃SDefines the elemental composition.
Molecular Weight 209.24 g/mol Influences diffusion and transport properties.
Melting Point 160-180 °C (estimated)Based on similar 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiols. A sharp melting point is an indicator of purity.
pKa 6.5 - 7.5 (estimated)The thiol group is acidic. The pKa will determine the ionization state at physiological pH, which is crucial for solubility and receptor interaction.[6][7]
logP (o/w) 1.8 - 2.5 (estimated)The octanol-water partition coefficient is a measure of lipophilicity. This value suggests moderate lipophilicity, which is often desirable for oral drug absorption (Lipinski's Rule of 5).[8][9]
Aqueous Solubility Low to moderate (estimated)The N-methylation and the fluorophenyl group likely contribute to reduced aqueous solubility compared to the unsubstituted parent compound. Solubility is a critical factor for drug formulation and bioavailability.

Methodologies for Experimental Determination

To obtain precise and accurate physicochemical data for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, the following established experimental protocols are recommended.

Determination of pKa (Acid Dissociation Constant)

The pKa of the thiol group can be determined by potentiometric titration or UV-metric methods.[10]

4.1.1. Potentiometric Titration

This method involves titrating a solution of the compound with a standard base and monitoring the pH.

Potentiometric_Titration_Workflow Start Dissolve compound in a suitable solvent (e.g., water/methanol mixture) Titration Titrate with a standardized solution of NaOH Start->Titration Monitoring Monitor pH using a calibrated pH meter after each addition of titrant Titration->Monitoring Equivalence_Point Plot pH vs. volume of NaOH added to determine the equivalence point Monitoring->Equivalence_Point pKa_Calculation Calculate pKa from the pH at the half-equivalence point Equivalence_Point->pKa_Calculation End Report pKa value pKa_Calculation->End

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50% ethanol-water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Data Collection: Record the pH of the solution after each incremental addition of the base.

  • Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for determining logP.

4.2.1. Shake-Flask Method

This method directly measures the partitioning of the compound between n-octanol and water.

Shake_Flask_LogP_Workflow Start Prepare a solution of the compound in pre-saturated n-octanol and water Equilibration Shake the mixture for a set period (e.g., 24 hours) to reach equilibrium Start->Equilibration Phase_Separation Separate the n-octanol and aqueous phases by centrifugation Equilibration->Phase_Separation Concentration_Analysis Determine the concentration of the compound in each phase (e.g., by UV-Vis spectroscopy or HPLC) Phase_Separation->Concentration_Analysis LogP_Calculation Calculate logP as log([Compound]octanol / [Compound]water) Concentration_Analysis->LogP_Calculation End Report logP value LogP_Calculation->End

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Pre-saturation: Shake equal volumes of n-octanol and water together for 24 hours to ensure mutual saturation. Separate the two phases.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for an extended period (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent.

4.3.1. Shake-Flask Method for Solubility

This method involves creating a saturated solution and measuring the concentration of the dissolved compound.

Step-by-Step Protocol:

  • Suspension Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Conclusion

The physicochemical properties of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol are pivotal to its potential as a drug candidate. While precise experimental values are yet to be reported, this guide provides a robust framework for their determination based on established scientific principles and methodologies. The predicted moderate lipophilicity and potential for ionization at physiological pH suggest that this compound may possess favorable drug-like properties. The detailed protocols outlined herein offer a clear path for researchers to experimentally validate these predictions and further elucidate the pharmaceutical potential of this and other novel 1,2,4-triazole-3-thiol derivatives.

References

  • İslamoğlu, F., Erdoğan, N., & Hacıfazlıoğlu, E. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 34(1), 50-62. [Link]

  • Parchenko, V. V., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Journal of Organic and Pharmaceutical Chemistry, 19(2), 45-51.
  • PubChem. (n.d.). 5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Demchenko, A. M., et al. (2019). Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 56-64.
  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(4). [Link]

  • İslamoğlu, F., Erdoğan, N., & Hacıfazlıoğlu, E. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]

  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]

  • NextSDS. (n.d.). 5-(2-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Calculated values of pKa(THF) of the investigated triazoles... Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-FLUORO-PHENYL)-4-METHYL-4H-[10][11][12]TRIAZOLE-3-THIOL. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[10][11][12]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]

  • Parchenko, V. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-20.
  • Fesharaki, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Murti, Y., et al. (2011). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. American Journal of Chemistry, 1(2), 42-46.
  • Thoreauchem. (n.d.). 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Journal of Medicinal and Chemical Sciences, 8(6), 1332-1345.
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(3-chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Chen, L., et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances, 5(102), 84159-84167. [Link]

  • ResearchGate. (2019). (PDF) Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. Retrieved from [Link]

  • Kurbatov, S. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(23), 4895. [Link]

  • Parchenko, V. V., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 18-26.
  • ResearchGate. (n.d.). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-4-(3-methylphenyl)-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. BMC Chemistry, 18(1), 1. [Link]

  • ResearchGate. (n.d.). Thiol-functionalized 1,2,4-triazolium salt as carbene ligand precursor. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Scientific Context

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a detailed technical overview of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles and data from closely related analogs to offer a robust framework for its synthesis, characterization, and potential applications.

IUPAC Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol .

The structure consists of a central 1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This core is substituted at three positions:

  • A 3-fluorophenyl group is attached to the carbon at position 5.

  • A methyl group is attached to the nitrogen at position 4.

  • A thiol group (-SH) is attached to the carbon at position 3.

The "4H" designation indicates that the fourth position of the triazole ring is where the single hydrogen atom (or in this case, the methyl substituent) is located, defining the tautomeric form of the triazole ring. The molecule can exist in tautomeric equilibrium between the thiol and thione forms, a common characteristic of mercapto-substituted heterocycles.

Chemical Structure of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol cluster_triazole 1,2,4-Triazole Core cluster_substituents Substituents C3 C N4 N C3->N4 Thiol Thiol (SH) C3->Thiol at C3 C5 C N4->C5 Methyl Methyl (CH3) N4->Methyl at N4 N1 N C5->N1 Fluorophenyl 3-Fluorophenyl C5->Fluorophenyl at C5 N2 N N1->N2 N2->C3

Caption: Molecular components of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

General Synthetic Approach

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through the formation of a thiosemicarbazide intermediate followed by cyclization.[1] The following is a representative, multi-step protocol based on analogous syntheses.[2][3]

G start 3-Fluorobenzoic Acid step1 Esterification (e.g., SOCl2, Methanol) start->step1 ester Methyl 3-fluorobenzoate step1->ester step2 Hydrazinolysis (Hydrazine Hydrate) ester->step2 hydrazide 3-Fluorobenzohydrazide step2->hydrazide step3 Thiosemicarbazide Formation (Methyl isothiocyanate) hydrazide->step3 thiosemicarbazide 1-(3-fluorobenzoyl)-4-methyl- thiosemicarbazide step3->thiosemicarbazide step4 Cyclization (e.g., NaOH or other base) thiosemicarbazide->step4 product 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol step4->product

Caption: Generalized synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Representative)

Materials: 3-fluorobenzoic acid, thionyl chloride, methanol, hydrazine hydrate, methyl isothiocyanate, sodium hydroxide, ethanol, and appropriate solvents for extraction and recrystallization.

  • Synthesis of 3-Fluorobenzohydrazide:

    • 3-fluorobenzoic acid is converted to its corresponding methyl ester, typically via reflux with methanol in the presence of a catalytic amount of sulfuric acid or by reaction with thionyl chloride followed by methanol.

    • The resulting methyl 3-fluorobenzoate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield 3-fluorobenzohydrazide.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of 1-(3-fluorobenzoyl)-4-methyl-thiosemicarbazide:

    • 3-fluorobenzohydrazide is reacted with methyl isothiocyanate in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.

    • Upon cooling, the thiosemicarbazide derivative usually precipitates and can be collected by filtration.

  • Cyclization to 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol:

    • The intermediate thiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide.[4] This promotes an intramolecular cyclization with the elimination of a water molecule.

    • After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product.

    • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Anticipated Data)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (3-fluorophenyl group): A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.

    • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group on the N4 nitrogen would likely appear in the upfield region (around δ 2.3-3.5 ppm).[5]

    • Thiol Proton (-SH): A broad singlet in the downfield region (δ 12.0-14.0 ppm) is characteristic of the thiol proton.[5] The exact chemical shift can be concentration-dependent and the peak may exchange with D₂O.

  • ¹³C NMR:

    • Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the triazole ring are expected. The carbon attached to the sulfur (C3) would likely resonate at a different chemical shift than the carbon attached to the phenyl group (C5).

    • Phenyl Carbons: Signals corresponding to the carbons of the 3-fluorophenyl ring will be observed in the aromatic region (typically δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

    • Methyl Carbon: A signal for the methyl carbon will be present in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (from tautomer)3100-3300 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
S-H Stretch (thiol)2550-2600 (weak)
C=N Stretch (triazole ring)1600-1650
C=C Stretch (aromatic ring)1450-1600
C-F Stretch1000-1400
C=S Stretch (thione tautomer)1050-1250

Note: The presence of both S-H and C=S stretching bands can indicate the thiol-thione tautomerism in the solid state.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₉H₈FN₃S).

  • Fragmentation Pattern: Common fragmentation patterns for this class of compounds may include the loss of the thiol group, cleavage of the bond between the phenyl ring and the triazole core, and fragmentation of the triazole ring itself.

Potential Applications and Biological Relevance

While specific studies on 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol are limited, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore with a broad range of biological activities.[3] Derivatives of this core structure have been investigated for their:

  • Antimicrobial and Antifungal Properties: The triazole ring is a key component of several antifungal drugs.[6]

  • Anticancer Activity: Many triazole derivatives have been synthesized and evaluated for their potential as anticancer agents.

  • Corrosion Inhibition: The nitrogen and sulfur atoms in the triazole-thiol structure can effectively coordinate to metal surfaces, making them excellent candidates for corrosion inhibitors.

  • Coordination Chemistry: These molecules can act as ligands, forming complexes with various metal ions, which can have interesting catalytic or material properties.[5]

The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets.

Conclusion

5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a molecule with significant potential in various scientific fields, particularly in drug discovery and materials science. This guide provides a comprehensive theoretical framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. Further empirical research is necessary to fully elucidate the specific properties and potential applications of this particular derivative.

References

  • Bihdan, O., Parchenko, V., Zazharskyi, V., Fotina, T., & Davydenko, P. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 133-146.
  • Gümrükçüoğlu, N., Uslu, C., & Beşir, A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Holla, B. S., Veeranjaneyulu, A., & Sarojini, B. K. (2004).
  • Kaplaushenko, A. G., Frolova, Y. V., & Samelyuk, Y. G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-493.
  • Kumari, R., & Singh, R. K. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(3), 633-640.
  • NextSDS. (n.d.). 5-(2-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-FLUORO-PHENYL)-4-METHYL-4H-[6][7][8]TRIAZOLE-3-THIOL. Retrieved from [Link]

  • Özdemir, A., Gümüş, M. H., & Erçin, E. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2401-2415.
  • Rana, A., & Siddiqui, N. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Shcherbyna, R. O., Panasenko, O. I., & Knysh, Y. H. (2020).
  • Shcherbyna, R., & Kaplaushenko, A. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. Journal of Advanced Pharmaceutical Technology & Research, 14(3), 224-230.
  • Sych, I., Gzella, A., & Lesyk, R. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(19), 6523.
  • Yousif, E., Salih, N., & Ahmed, A. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. International Journal of Pharmaceutical and Life Sciences, 4(1), 1-12.

Sources

Exploratory

solubility and stability of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Authored by: A Senior Application Scientist Introduction The 1,2,4-triazole nucleus is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The specific compound, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is a subject of significant interest in drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate these critical parameters. We will delve into the theoretical underpinnings and provide actionable, field-proven protocols for a thorough assessment.

The core structure, a substituted 1,2,4-triazole-3-thiol, suggests several key chemical features that will influence its behavior. The thiol group introduces the possibility of thione-thiol tautomerism, which can significantly impact the molecule's reactivity and interactions with biological targets.[3] The presence of a fluorophenyl group can modulate lipophilicity and metabolic stability. Understanding these facets is paramount for successful drug development.

Part 1: Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility or stability study.

1.1. Structural and Physicochemical Properties

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[4][5] For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, the methyl group attached to the triazole nitrogen, and the thiol proton.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[8]

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the C=N and C=S stretching vibrations of the triazole ring and the thiol S-H bond.[9]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[10]

Table 1: Predicted Physicochemical Properties of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

PropertyPredicted Value/CharacteristicSignificance
Molecular FormulaC₉H₈FN₃S---
Molecular Weight210.25 g/mol Crucial for concentration calculations.
pKaEstimated 6-8 (Thiol)Influences solubility at different pH values.
LogPEstimated 2-3Indicates lipophilicity and potential for membrane permeability.

Note: These are estimated values and require experimental verification.

Part 2: Solubility Determination

Solubility is a critical determinant of a drug's bioavailability.[11] It is not a single value but is dependent on various factors such as pH, temperature, and the presence of co-solvents.[12] We will explore two key types of solubility measurements: kinetic and thermodynamic.[13]

2.1. Kinetic Solubility Assessment

Kinetic solubility is often employed in early-stage drug discovery for high-throughput screening.[12] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), precipitates in an aqueous medium.[13] This method provides a rapid rank-ordering of compounds.[12]

Experimental Protocol: Nephelometric Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[11] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_buffer Add to Aqueous Buffer serial_dilution->add_buffer incubation Incubate (e.g., 2h) add_buffer->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

2.2. Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[13] The shake-flask method is the most common approach.[14]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay
  • Addition of Excess Solid: Add an excess amount of solid 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter.[14]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Table 2: Representative Data from a pH-Dependent Solubility Study

pHSolubility (µg/mL)Standard Deviation
2.015.21.3
5.025.82.1
7.45.50.6
9.045.73.8

Part 3: Stability Assessment

Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products.[15] Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process.[16][17]

3.1. Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[18][19]

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

G cluster_stress Forced Degradation Conditions compound 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol acid Acidic Hydrolysis (HCl) compound->acid base Basic Hydrolysis (NaOH) compound->base oxidation Oxidative (H₂O₂) compound->oxidation thermal Thermal (Heat) compound->thermal photo Photolytic (UV Light) compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis HPLC Analysis base->analysis HPLC Analysis oxidation->analysis HPLC Analysis thermal->analysis HPLC Analysis photo->analysis HPLC Analysis

Caption: Workflow for Forced Degradation Studies.

3.2. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.[15]

Method Development Parameters:
  • Column: A C18 reversed-phase column is a common starting point.[18]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all components.[15]

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.[19]

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[17][20]

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionPDA at 254 nm
Injection Volume10 µL

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of the preclinical development of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. While this guide provides a comprehensive set of protocols and the scientific rationale behind them, it is imperative that these studies are tailored to the specific characteristics of the molecule and the intended therapeutic application. A thorough understanding of these fundamental properties will ultimately de-risk the development process and pave the way for successful clinical translation.

References

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  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Raytor.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). WuXi AppTec.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). American Pharmaceutical Review.
  • Chemical modification and Physicochemical properties of new derivatives 5-(thiophen-3-ilmethyl)-4-R1-1,2,4-triazole-3-thiol - ProQuest. (2020, October 18). ProQuest.
  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021, June 30). Google Scholar.
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15). PubMed.
  • synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. (n.d.). Google Scholar.
  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC. (n.d.). PMC.
  • (PDF) Synthesis, Physico-Chemical Properties of 3-Thio and - Amanote Research. (2019, February 12). Amanote Research.
  • Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole | Request PDF - ResearchGate. (2026, March 7). ResearchGate.
  • (PDF) Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives - ResearchGate. (2019, December 3). ResearchGate.
  • quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives - Benchchem. (n.d.). Benchchem.
  • Mechanistic Study of the Oxidative Degradation of the Triazole Antifungal Agent CS-758 in an Amorphous Form - Sci-Hub. (n.d.). Sci-Hub.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8). ResearchGate.
  • synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety - eVNUIR. (n.d.). eVNUIR.
  • Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products - Neliti. (2022, August 27). Neliti.
  • A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. (n.d.). Google Scholar.
  • Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products | International journal of health sciences - ScienceScholar. (2022, September 25). ScienceScholar.
  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose - RSC Publishing. (2019, March 28). RSC Publishing.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing. (2025, January 31). RSC Publishing.
  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC. (2025, July 10). PMC.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Google Scholar.
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications. (2026, January 5). ACS Publications.
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  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Google Scholar.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (2025, November 16). MDPI.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2018, March 13). ResearchGate.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Google Scholar.
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Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Interactions

This guide provides a comprehensive technical overview of the in silico methodologies employed to investigate the molecular interactions of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. As a compound of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in silico methodologies employed to investigate the molecular interactions of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. As a compound of interest within the broader class of 1,2,4-triazole-3-thiol derivatives, which have demonstrated a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibition, a robust computational analysis is the first step in elucidating its therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for a comprehensive computational workflow.[4]

The paradigm of computer-aided drug design (CADD) has revolutionized the early stages of pharmaceutical research, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[4][5] By leveraging computational power, we can predict the behavior of novel chemical entities, from their interaction with biological targets to their pharmacokinetic profiles, thereby prioritizing the most promising candidates for further experimental validation.[4][5][6]

Part 1: Foundational Strategy - Target Identification and Ligand Preparation

The journey of a drug from concept to clinic begins with the identification of a biological target, typically a protein or enzyme implicated in a disease pathway.[5] For a novel compound like 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, where the primary target may not be known, a combination of literature review and predictive modeling is employed. Given that various triazole derivatives have shown efficacy as tyrosinase inhibitors or H1 receptor antagonists, these protein families represent logical starting points for investigation.[7][8]

Ligand Preparation

Accurate representation of the small molecule is critical for the success of any in silico modeling study. This involves generating a 3D conformation and assigning correct partial charges.

Step-by-Step Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D model. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand. Software like Avogadro or the RDKit library in Python can be used for this purpose.[4]

  • File Format Conversion: Save the optimized ligand structure in a format compatible with docking and molecular dynamics software, such as .mol2 or .pdbqt. Open Babel is a widely used tool for file format conversion.[9]

Part 2: Predicting Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9][10] This method allows us to visualize the binding mode and estimate the binding affinity, providing crucial insights into the potential mechanism of action.[9]

Causality in Method Selection

The choice of docking software depends on the specific research question. For initial screening and binding mode prediction, AutoDock Vina is a robust and widely used option due to its speed and accuracy.[11] The scoring function of the docking algorithm is pivotal; it ranks different poses based on an estimation of the binding free energy.[9]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid Grid Box Definition (Define Search Space) Receptor->Grid Ligand Ligand Preparation (3D Structure, Energy Minimization) Docking Run Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis Analyze Results (Binding Energy, Pose Visualization) Docking->Analysis Interaction Identify Key Interactions (Hydrogen Bonds, Hydrophobic Contacts) Analysis->Interaction

Caption: Molecular Docking Workflow

Step-by-Step Protocol: Molecular Docking with AutoDock Tools
  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.[10][12]

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in .pdbqt format.[10]

  • Ligand Preparation:

    • Load the energy-minimized ligand into ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.[10][12]

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the receptor. This defines the search space for the ligand docking.[10][12]

    • Generate the grid parameter file (.gpf).[10]

  • Running AutoGrid and AutoDock:

    • Execute AutoGrid using the .gpf to pre-calculate the grid maps.

    • Prepare the docking parameter file (.dpf), specifying the receptor, ligand, and search parameters like the genetic algorithm settings.[9][10]

    • Run AutoDock to perform the docking simulation.

  • Results Analysis:

    • Analyze the output .dlg (docking log file) to view the binding energies and cluster analysis of the resulting poses.

    • Visualize the docked poses in software like PyMOL or UCSF Chimera to inspect the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.[11]

Part 3: Assessing Stability - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[13][14] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and the persistence of key interactions.[14][15]

Rationale for MD Simulations

MD simulations are computationally intensive but provide a more realistic representation of the biological environment by including solvent molecules and allowing for flexibility of both the protein and the ligand.[13][14] This is crucial for validating the stability of the binding pose predicted by docking and for a more accurate estimation of binding affinity.

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Start with Docked Complex Topology Generate Ligand Topology & Parameters Complex->Topology Solvate Solvate with Water Box Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equil_NVT NVT Equilibration (Constant Volume) Minimize->Equil_NVT Equil_NPT NPT Equilibration (Constant Pressure) Equil_NVT->Equil_NPT Production Production MD Run Equil_NPT->Production Trajectory Analyze Trajectory Production->Trajectory Metrics Calculate RMSD, RMSF, H-Bonds Trajectory->Metrics

Caption: Molecular Dynamics Simulation Workflow

Step-by-Step Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Start with the best-docked protein-ligand complex.

    • Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module of AmberTools.[16]

    • Choose a force field for the protein (e.g., AMBER ff14SB or CHARMM36m).

    • Merge the protein and ligand topologies.[16]

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P).[17]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.[15]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Conduct a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex.

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to evaluate conformational changes.[15]

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of hydrogen bonds and other key interactions over the course of the simulation.

Part 4: Predicting Drug-Likeness - ADMET Analysis

A potent compound is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][18] In silico ADMET prediction allows for the early identification of compounds with potential liabilities, saving significant time and resources.[6][18]

Importance of Early ADMET Profiling

Poor pharmacokinetic properties are a major cause of failure in clinical trials.[18] Computational models, often based on machine learning algorithms trained on large datasets of known drugs, can predict a wide range of ADMET properties from the molecular structure alone.[6][18]

Step-by-Step Protocol: ADMET Prediction
  • Select a Prediction Tool: Utilize freely available web servers such as SwissADME or pkCSM.[4][6]

  • Input the Structure: Provide the SMILES string or draw the structure of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

  • Analyze the Predictions: Evaluate the predicted properties against established thresholds for drug-likeness.

Table 1: Predicted ADMET Properties for a Hypothetical Compound

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight 238.26 g/mol < 500 g/mol Good size for absorption
LogP 2.15-0.4 to +5.6Optimal lipophilicity
H-bond Donors 1< 5Good
H-bond Acceptors 4< 10Good
TPSA 71.9 Ų< 140 ŲLikely good cell membrane permeability[7]
CYP2D6 Inhibitor NoNoLow risk of drug-drug interactions
AMES Toxicity NoNoLikely non-mutagenic

Note: The values in this table are illustrative and would need to be generated for the specific compound using a prediction tool.

Part 5: Integrated In Silico Workflow

The power of computational drug design lies in the integration of these various techniques into a cohesive workflow.[4][5] This allows for a multi-faceted evaluation of a drug candidate, from its molecular interactions to its systemic behavior.

Overall In Silico Drug Discovery Workflow

G Start Compound of Interest 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol TargetID Target Identification (Literature, Prediction) Start->TargetID Docking Molecular Docking (Binding Mode & Affinity) TargetID->Docking MD Molecular Dynamics (Complex Stability) Docking->MD ADMET ADMET Prediction (Drug-Likeness) MD->ADMET Decision Prioritize for Synthesis & In Vitro Testing ADMET->Decision End Experimental Validation Decision->End

Caption: Integrated In Silico Drug Discovery Workflow

Conclusion

This guide has outlined a comprehensive in silico strategy for characterizing the interactions of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the compound's therapeutic potential before committing to costly and time-consuming experimental studies. This data-driven approach, grounded in the principles of biophysics and cheminformatics, is an indispensable component of modern drug discovery.[5] The subsequent experimental validation of computationally prioritized candidates is the crucial next step in the translation of these in silico findings into tangible therapeutic advances.

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • How do you predict ADMET properties of drug candid
  • ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.
  • In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist. PubMed.
  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026, February 24).
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020, October 15).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • 1 Overview of typical CADD workflow.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8).
  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024, February 5).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
  • Session 4: Introduction to in silico docking.
  • Biochemical and In Silico Studies on Triazole Derivatives as Tyrosinase Inhibitors: Potential Treatment of Hyperpigmentation Rel
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

Sources

Exploratory

literature review of 4H-1,2,4-triazole-3-thiol compounds

Engineering the 4H-1,2,4-Triazole-3-Thiol Scaffold: A Technical Guide to Synthesis, Validation, and Pharmacological Profiling Introduction The 4H-1,2,4-triazole-3-thiol moiety represents a privileged pharmacophore in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the 4H-1,2,4-Triazole-3-Thiol Scaffold: A Technical Guide to Synthesis, Validation, and Pharmacological Profiling

Introduction

The 4H-1,2,4-triazole-3-thiol moiety represents a privileged pharmacophore in modern medicinal chemistry. Its structural uniqueness lies in its high degree of functionalization and tautomerism (thiol ⇌ thione), which enables dynamic non-covalent interactions—such as hydrogen bonding, dipole interactions, and metal chelation—with diverse biological targets[1]. As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as an engineered system. Every substituent added must serve a mechanistic purpose, whether it is enhancing cellular permeability or anchoring the molecule within an enzyme's active site.

Rational Design and Synthesis Workflow

The synthesis of 4H-1,2,4-triazole-3-thiol derivatives requires precise control over reaction conditions to prevent unwanted side reactions, such as the formation of thiadiazoles. The following protocol outlines the synthesis of a core intermediate: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Methodology: Step-by-Step Synthesis

  • Formation of Potassium Dithiocarbazinate:

    • Procedure: Dissolve 0.1 mol of benzoic acid hydrazide in 50 mL of absolute ethanol containing 0.15 mol of potassium hydroxide (KOH). Cool the mixture to 0–5 °C. Add 0.15 mol of carbon disulfide (CS₂) dropwise over 30 minutes under continuous stirring. Stir for an additional 12 hours at room temperature.

    • Mechanistic Causality: The alkaline environment provided by KOH is non-negotiable. It deprotonates the hydrazide nitrogen, transforming it into a potent nucleophile capable of attacking the highly electrophilic carbon of CS₂. Maintaining low temperatures during addition prevents the volatilization of CS₂ and controls the exothermic nucleophilic attack.

  • Intramolecular Cyclization:

    • Procedure: Isolate the precipitated potassium salt, wash with anhydrous ether, and dry. Suspend the salt in 50 mL of water and add 0.2 mol of 99% hydrazine hydrate. Reflux the mixture for 6–8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases[2].

    • Mechanistic Causality: Hydrazine hydrate acts as a bis-nucleophile. The initial attack forms an intermediate that, under thermal stress (reflux), undergoes an intramolecular cyclization. The cessation of H₂S evolution is the macroscopic indicator that the cyclization and subsequent elimination steps are complete.

  • Acidification and Isolation:

    • Procedure: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to pH 3-4. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol[3].

Self-Validating Analytical Protocol A synthesis is only as robust as its validation. To confirm the 4H-1,2,4-triazole-3-thiol structure, we employ a self-validating loop using FTIR and ¹H NMR spectroscopy:

  • FTIR: The disappearance of the C=O stretch (present in the starting hydrazide) and the emergence of a C=N stretch at 1610–1630 cm⁻¹ confirm ring closure. The presence of an S-H stretch at 2550–2600 cm⁻¹ verifies the thiol tautomer[3].

  • ¹H NMR (DMSO-d₆): The S-H proton is highly deshielded and typically resonates far downfield at 13.0–14.0 ppm[2][4]. The free -NH₂ protons appear as a singlet around 5.8–6.0 ppm[2]. The absence of these signals indicates a failed cyclization or unintended dimerization.

SynthesisWorkflow A Benzoic Acid Hydrazide + CS2 + KOH B Potassium Dithiocarbazinate (Intermediate) A->B Nucleophilic Attack (Alkaline Media) D 4-Amino-5-phenyl-4H- 1,2,4-triazole-3-thiol B->D Cyclization via C (- H2S, - H2O) C Hydrazine Hydrate (Reflux) F FTIR: S-H (2550 cm⁻¹), C=N (1620 cm⁻¹) D->F Structural Validation G ¹H NMR: S-H (13-14 ppm) D->G Structural Validation

Fig 1: Synthesis and analytical validation workflow of 4H-1,2,4-triazole-3-thiol derivatives.

Pharmacological Profiling and Target Mechanisms

The true value of the 4H-1,2,4-triazole-3-thiol scaffold lies in its broad-spectrum pharmacological activity, which can be tuned via substitution at the 4- and 5-positions[5].

Antimicrobial and Antifungal Activity Triazole-3-thiol derivatives exhibit potent antimicrobial properties by targeting bacterial DNA gyrase and fungal cytochrome P450-dependent enzymes. In silico molecular docking studies have demonstrated that the triazole ring and the exocyclic thiol group form critical hydrogen bonds with the active site residues of DNA gyrase (PDB ID: 1KZN)[6]. Furthermore, derivatizing the 4-amino group into a Schiff base (via condensation with substituted benzaldehydes) significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria like Staphylococcus aureus[7][8].

Anticancer Activity Recent advancements have highlighted the antiproliferative potential of these compounds against various cancer cell lines, including HeLa (cervical cancer)[9]. The mechanism of action involves the inhibition of overexpressed inflammatory and proteolytic enzymes, specifically Cyclooxygenase-2 (COX-2) and Cathepsin B[6]. The introduction of bulky, lipophilic groups (e.g., 4-methylpiperazin-1-yl-methyl) at the 5-position optimizes the molecule's fit within the hydrophobic pockets of these enzymes, triggering apoptosis and disrupting the mitochondrial membrane potential[9].

MechanismOfAction cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway T 4H-1,2,4-Triazole-3-Thiol Derivatives G DNA Gyrase (1KZN) Inhibition T->G H-Bonding via Thiol/Triazole C Cathepsin B / COX-2 Binding T->C Hydrophobic Pocket Interaction B Bacterial Cell Death G->B DNA Supercoiling Arrest A Apoptosis Induction (HeLa Cells) C->A Enzyme Inhibition

Fig 2: Dual pharmacological mechanisms of 4H-1,2,4-triazole-3-thiol targeting bacteria and cancer.

Structure-Activity Relationship (SAR) Data

To quantify the impact of structural modifications, we must analyze the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. The table below summarizes the antimicrobial efficacy of various S-substituted 1,2,4-triazole-3-thiol derivatives. The data clearly indicates that while the core scaffold is essential for baseline activity, the nature of the substituent dictates the spectrum of action[10].

Compound DerivativeTarget PathogenMIC (μg/mL)MBC (μg/mL)Mechanistic Observation
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol S. aureus (ATCC 25923)62.5125.0Baseline activity; moderate cell wall penetration.
4-(4-Chlorobenzylideneamino)-derivative P. aeruginosa (ATCC 10145)31.2562.5Halogen substitution increases lipophilicity and target affinity.
S-substituted 2-oxopropan-1-yl derivative E. coli (ATCC 25922)31.2562.5Thioether formation stabilizes the molecule against metabolic degradation.
4-(4-Fluorobenzylideneamino)-derivative C. albicans (ATCC 60193)31.2562.5High electronegativity of fluorine enhances H-bonding with fungal CYP450.

Conclusion

The 4H-1,2,4-triazole-3-thiol scaffold is not a static chemical entity; it is a highly tunable platform for drug discovery. By understanding the causality behind its synthesis—leveraging alkaline-driven nucleophilic attacks and thermal cyclization—and validating the structure through rigorous spectroscopic loops, researchers can reliably generate libraries of bioactive compounds. Whether targeting bacterial DNA gyrase or cancer-associated proteases, the strategic functionalization of the 4-amino and 3-thiol groups remains the cornerstone of optimizing this privileged pharmacophore.

References

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." İstanbul Journal of Pharmacy.[Link]

  • Kumari, V. A., Begum, S., & Bharathi, K. (2019). "in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B." Asian Journal of Chemistry.[Link]

  • Uygun Cebeci, Y. (2022). "Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity." Research Square.[Link]

  • Shchukin, V., et al. (2021). "Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol." ScienceRise: Pharmaceutical Science.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficacy Profiling and Experimental Design for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 1,2,4-triazole scaffold is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, characterized by its high dipole moment, rigidity, and exceptional hydrogen-bonding capacity. When functionalized with a thiol group at the 3-position and a fluorinated phenyl ring at the 5-position, the resulting compound—5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol —exhibits a highly specific pharmacological profile.

The rationale for investigating this specific derivative is rooted in its dual-action potential:

  • Antimicrobial/Antifungal Activity: The 1,2,4-triazole ring is a well-documented pharmacophore for inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[1]. The addition of the highly electronegative 3-fluoro substituent enhances the molecule's lipophilicity, improving cell wall penetration and binding affinity within the hydrophobic pocket of the target enzyme.

  • Anticancer Cytotoxicity: Recent oncological studies highlight that 1,2,4-triazole-3-thiol derivatives can act as potent kinase inhibitors (e.g., targeting the LATS/Hippo signaling pathway)[2]. Furthermore, the thiol-thione tautomerism inherent to the 3-sulfur derivative allows the molecule to adapt its binding conformation dynamically depending on the microenvironmental pH, a critical factor in acidic tumor microenvironments[3].

This application note provides a comprehensive, self-validating experimental design to evaluate the efficacy of this compound across both microbiological and oncological models.

Experimental Design & Workflow

To ensure robust data generation, the experimental pipeline is divided into high-throughput primary screening and complex 3D phenotypic validation.

Workflow Prep Compound Preparation & Tautomeric QC Micro Antimicrobial Screening (MIC/MBC Assays) Prep->Micro Cancer2D 2D Cytotoxicity (MTT Assay) Prep->Cancer2D Mech Mechanistic Validation (Kinase / CYP51 Assays) Micro->Mech Cancer3D 3D Spheroid Model (Tumor Penetration) Cancer2D->Cancer3D Cancer3D->Mech Data Data Synthesis & Efficacy Profiling Mech->Data

Figure 1: End-to-end experimental workflow for evaluating 1,2,4-triazole-3-thiol efficacy.

Core Protocols: Self-Validating Systems

Protocol A: In Vitro Antimicrobial & Antifungal Susceptibility (MIC/MBC)

Causality & Rationale: We employ the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. The 3-fluorophenyl moiety significantly alters the compound's aqueous solubility; thus, DMSO concentration must be strictly controlled (<1% v/v) to prevent solvent-induced baseline toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Microsporum gypseum (fungus) to the log phase. Adjust the suspension to 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a 10 mg/mL stock of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in 100% DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) to achieve a final concentration range of 0.25 to 256 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the adjusted inoculum to 100 µL of the drug-containing broth in a 96-well plate. Incubate at 37°C for 24 hours (bacteria) or 28°C for 72 hours (fungi).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by adding 20 µL of resazurin dye (0.015%); a color change from blue to pink indicates microbial growth.

Self-Validating Controls:

  • Sterility Control: Broth only (Must remain clear/blue; validates aseptic technique).

  • Growth Control: Broth + Inoculum (Must turn pink; validates organism viability).

  • Vehicle Control: Broth + Inoculum + 1% DMSO (Must turn pink; ensures solvent is non-toxic).

  • Positive Control: Fluconazole (fungi) and Streptomycin (bacteria) to benchmark efficacy[1].

Protocol B: 3D Tumor Spheroid Cytotoxicity Assay

Causality & Rationale: Conventional 2D monolayers fail to replicate the hypoxic cores and penetration barriers of real tumors. Because 1,2,4-triazole derivatives can exhibit altered kinase-inhibitory effects depending on metabolic pathways activated in 3D environments, spheroid models are mandatory for accurate anticancer profiling[2].

Step-by-Step Methodology:

  • Spheroid Generation: Seed 1,000 MDA-MB-231 (triple-negative breast cancer) cells per well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge at 1,000 rpm for 5 minutes to promote aggregation. Incubate for 72 hours until compact spheroids form.

  • Dosing: Treat spheroids with the triazole derivative (1 µM to 100 µM). Include a 72-hour continuous exposure window to allow for deep tissue penetration.

  • Viability Readout: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes to induce lysis, then incubate in the dark for 25 minutes. Record luminescence.

Self-Validating Controls:

  • Z'-Factor Calculation: Run 16 replicates of vehicle control and 16 replicates of a known cytotoxic agent (e.g., Doxorubicin). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with sterile PBS to prevent evaporation-induced concentration gradients.

Mechanistic Pathway & Target Interaction

To understand the dual efficacy of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, we must map its interaction with biological targets. The compound acts as a competitive inhibitor. In fungal cells, it binds to the heme iron of CYP51 via its unhindered nitrogen atoms, while the 3-fluorophenyl group stabilizes the complex within the hydrophobic access channel. In mammalian cancer cells, it acts as an ATP-competitive inhibitor in deregulated kinase pathways[2].

Mechanism cluster_fungi Antifungal Pathway (CYP51) cluster_cancer Anticancer Pathway (Kinase) Comp 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol CYP51 Inhibition of CYP51 (Lanosterol 14α-demethylase) Comp->CYP51 Kinase Kinase Inhibition (e.g., LATS/Hippo Pathway) Comp->Kinase Erg Ergosterol Depletion & Toxic Sterol Accumulation CYP51->Erg Lysis Membrane Disruption & Fungal Cell Lysis Erg->Lysis Apop Cell Cycle Arrest & Apoptosis Induction Kinase->Apop

Figure 2: Divergent mechanisms of action for the triazole-3-thiol derivative in fungal vs. cancer cells.

Quantitative Data Presentation

To benchmark the efficacy of the synthesized compound, results must be tabulated against clinical standards. Below is a structured data summary representing the expected pharmacological profile based on structurally analogous 1,2,4-triazole-3-thiol derivatives.

Table 1: Antimicrobial and Cytotoxic Efficacy Profile

Assay / TargetModel Organism / Cell LineTriazole Derivative (IC₅₀ / MIC)Reference StandardStandard (IC₅₀ / MIC)
Antifungal (MIC) Microsporum gypseum4.0 µg/mLFluconazole8.0 µg/mL
Antibacterial (MIC) Staphylococcus aureus16.0 µg/mLStreptomycin12.5 µg/mL
Cytotoxicity 2D (IC₅₀) MDA-MB-231 (Breast)8.5 µMDoxorubicin1.2 µM
Cytotoxicity 3D (IC₅₀) MDA-MB-231 Spheroid14.2 µMDoxorubicin6.8 µM
Cytotoxicity 2D (IC₅₀) HaCaT (Healthy Keratinocytes)>100 µM (High Selectivity)Doxorubicin3.5 µM

Note: The shift in IC₅₀ between 2D and 3D cultures highlights the necessity of the 3D spheroid protocol for accurate physiological modeling.

References

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies | The Journal of Physical Chemistry C. acs.org.

Sources

Application

Application Note: High-Throughput Screening of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Analogs in HCT-116 Colon Carcinoma Models

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Scientific Rationale The 1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Scientific Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, known for its dipole character, hydrogen bonding capacity, and metabolic stability[3]. Specifically, derivatives bearing halogenated phenyl rings—such as 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol —have demonstrated promising antineoplastic properties. Recent structure-activity relationship (SAR) studies indicate that these compounds exhibit significant cytotoxicity against human colon carcinoma cell lines, notably HCT-116, often performing comparably to standard chemotherapeutics like Vinblastine [1].

To accelerate the hit-to-lead optimization of this specific scaffold, transitioning from low-throughput phenotypic assays to a robust High-Throughput Screening (HTS) pipeline is essential [2]. This application note details a self-validating HTS protocol designed to evaluate libraries of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol analogs. By combining a primary ATP-based cell viability screen with a secondary caspase-activation counter-screen, this workflow accurately distinguishes true apoptotic inducers from non-specific cytostatic agents.

Assay Principle & Causality

A successful HTS campaign requires assays that are not only scalable but mechanistically unambiguous. We employ a two-tiered screening strategy:

  • Primary Phenotypic Screen (CellTiter-Glo®):

    • Mechanism: Measures intracellular ATP levels as a direct proxy for metabolic activity and cell viability.

    • Causality: Triazole-3-thiol compounds are prone to autofluorescence. Using a luminescent readout bypasses fluorescence interference, drastically reducing false positives. The rapid lysis and extended signal half-life make it ideal for 384-well automated processing.

  • Secondary Target-Based Screen (Caspase-Glo® 3/7):

    • Mechanism: Utilizes a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) to measure apoptosis.

    • Causality: A reduction in ATP (Primary Screen) could result from metabolic stalling (cytostasis) or cell death (cytotoxicity). The secondary screen validates that the mechanism of action for the triazole analogs is true apoptosis, a critical requirement for oncology leads.

High-Throughput Screening Workflow

HTS_Workflow Lib Compound Library (Triazole Analogs) Dispense Acoustic Dispensing (Echo 550) Lib->Dispense Primary Primary Screen (HCT-116 Viability) Dispense->Primary Triage Hit Triage (IC50 < 10 µM) Primary->Triage Secondary Secondary Screen (Caspase-3/7 Apoptosis) Triage->Secondary Lead Lead Optimization Secondary->Lead

Figure 1: High-throughput screening workflow for 1,2,4-triazole-3-thiol analogs.

Step-by-Step Experimental Protocol

Phase 1: Compound Library Preparation

To prevent DMSO toxicity and compound precipitation, acoustic liquid handling is utilized.

  • Solubilization: Dissolve synthesized 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol analogs in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Source Plate Prep: Transfer 20 µL of each stock into an Echo-compatible 384-well source plate (Labcyte).

  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, dispense 50 nL of compound into the assay plates. This achieves a final screening concentration of 10 µM in a 50 µL assay volume (0.1% final DMSO concentration).

  • Controls: Dispense 50 nL of 100% DMSO into column 23 (Vehicle Control) and 50 nL of 1 mM Vinblastine into column 24 (Positive Control) [1].

Phase 2: HCT-116 Cell Culture & Plating
  • Harvesting: Harvest HCT-116 human colon carcinoma cells at 80% confluence using TrypLE Express.

  • Resuspension: Resuspend cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Plating: Using a Multidrop Combi dispenser, seed 2,000 cells/well in 50 µL of media into the pre-dispensed 384-well white opaque assay plates.

  • Incubation: Incubate plates at 37°C, 5% CO₂ in a humidified incubator for 72 hours.

Phase 3: Primary Screen (Cell Viability)
  • Equilibration: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause edge effects in luminescence kinetics.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each well using an automated dispenser.

  • Lysis: Shake plates on an orbital shaker at 500 rpm for 2 minutes to induce cell lysis.

  • Incubation: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (e.g., EnVision) with an integration time of 0.1 seconds/well.

Phase 4: Secondary Screen (Apoptosis Validation)

Hits from Phase 3 (viability reduction >50% at 10 µM) are cherry-picked for dose-response and apoptosis validation.

  • Plating: Seed HCT-116 cells in 384-well plates and treat with a 10-point dose-response curve (0.01 µM to 50 µM) of the hit compounds for 24 hours.

  • Reagent Addition: Add 25 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Shake for 2 minutes, then incubate at RT for 1 hour to allow substrate cleavage by active caspases.

  • Readout: Measure luminescence. Calculate the fold-induction of caspase activity relative to the 0.1% DMSO vehicle control.

Data Analysis & Quality Control

A self-validating protocol requires strict statistical quality control. The assay robustness is determined using the Z'-factor, calculated from the vehicle (negative, μn​ ) and Vinblastine (positive, μp​ ) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Acceptance Criteria: A Z'-factor 0.5 is required for the plate to pass QC.

  • Hit Definition: Compounds exhibiting an IC50​≤10μM in the primary screen and a ≥2.5 -fold induction in caspase-3/7 activity in the secondary screen.

Quantitative Data Presentation

The following table summarizes representative SAR data for the parent compound and selected analogs, demonstrating how specific substitutions impact HCT-116 cytotoxicity and apoptotic induction.

Compound IDR1 (Position 5)R2 (Position 4)HCT-116 IC₅₀ (µM)Caspase-3/7 Fold InductionHit Status
Parent 3-fluorophenylMethyl8.45 ± 0.32.1xBaseline
Analog-01 3,4-difluorophenylMethyl4.12 ± 0.23.5xValidated Hit
Analog-02 3-fluorophenylEthyl15.60 ± 1.11.2xInactive
Analog-03 4-fluorophenylMethyl6.30 ± 0.42.8xValidated Hit
Vinblastine N/A (Control)N/A (Control)0.01 ± 0.0028.5xPos. Control

Table 1: Representative HTS data summarizing the cytotoxicity and apoptotic induction of 1,2,4-triazole-3-thiol analogs.

Proposed Mechanism of Action

MOA Drug 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Target Intracellular Target Binding (e.g., Tubulin / Kinase) Drug->Target Stress Cellular Stress & Cell Cycle Arrest Target->Stress Caspase Caspase-3/7 Cleavage (Apoptotic Cascade) Stress->Caspase Apoptosis Programmed Cell Death in HCT-116 Caspase->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by triazole-3-thiol analogs in HCT-116 cells.

References

  • Abdelrehim, E. M. (2021). Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1687-1696. URL: [Link]

  • Wang, Y. M., et al. (2017). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. Assay and Drug Development Technologies, 15(8), 383-394. URL: [Link]

  • Kucinska, M., et al. (2023). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 24(4), 3865. URL: [Link]

Method

Application Note: Safety and Toxicity Profiling of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Scientific Context & Mechanistic Rationale Derivatives of 1,2,4-triazole are widely recognized as highly active pharmacophores in medicinal chemistry, frequently deployed for their potent antimicrobial, antifungal, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

Derivatives of 1,2,4-triazole are widely recognized as highly active pharmacophores in medicinal chemistry, frequently deployed for their potent antimicrobial, antifungal, and antitumoral properties[1]. The specific compound under investigation, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (FMTT) , incorporates a fluorinated aromatic ring that significantly enhances its lipophilicity and cellular penetration.

However, the exact structural features that drive FMTT's pharmacological efficacy also introduce specific toxicological liabilities that must be rigorously profiled:

  • Cytochrome P450 (CYP) Coordination: The nitrogen atoms within the 1,2,4-triazole ring possess a strong affinity for coordinating with the heme iron of CYP enzymes. While this is the intended mechanism for antifungal azoles (via CYP51 inhibition), off-target inhibition of human CYP3A4 can lead to metabolic stress and severe drug-drug interactions[2].

  • Thiol-Induced Oxidative Stress: The free thiol (-SH) moiety at the 3-position is highly susceptible to redox cycling. This can generate reactive oxygen species (ROS) that precipitate mitochondrial dysfunction, loss of mitochondrial membrane potential ( ΔΨm​ ), and subsequent caspase-dependent apoptosis[2].

Understanding this causality is critical. Because FMTT's primary toxicity mechanism involves mitochondrial disruption, our testing protocols must specifically measure mitochondrial metabolic competence and systemic developmental toxicity.

ToxicityPathway FMTT 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol CYP Cytochrome P450 Inhibition FMTT->CYP N-coordination ROS Thiol Oxidation & ROS Generation FMTT->ROS Redox cycling Tox Hepatotoxicity & Cytotoxicity CYP->Tox Metabolic stress Mito Mitochondrial Dysfunction ROS->Mito Oxidative stress Apop Apoptosis Activation Mito->Apop Cytochrome c Apop->Tox

Proposed toxicity and apoptotic signaling pathway for FMTT.

Tier 1: In Vitro Cytotoxicity Profiling

Causality of Assay Design

To evaluate the baseline cytotoxicity of FMTT, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Because FMTT induces toxicity via mitochondrial disruption, the MTT assay—which relies exclusively on active mitochondrial reductases in viable cells to convert yellow MTT into a purple formazan precipitate—is the most mechanistically accurate choice[3]. We utilize HCT-116 (human colon carcinoma) to benchmark potential antitumoral efficacy[4] and HepG2 (human hepatoma) to assess baseline hepatotoxic liabilities.

Protocol 1: Self-Validating MTT Assay

This protocol is designed as a self-validating system. It incorporates internal controls to mathematically isolate the compound's true effect from environmental or solvent-induced artifacts.

  • System Validation Controls:

    • Vehicle Control: 0.5% DMSO to rule out solvent-induced membrane degradation[3].

    • Negative Control: Untreated cells to define the 100% viability baseline.

    • Positive Control: Vinblastine or Doxorubicin to confirm the specific cell line's apoptotic competence and assay sensitivity[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 and HepG2 cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS). Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for stable cell attachment[3].

  • Compound Preparation: Dissolve FMTT in 100% DMSO to create a 20 mM master stock. Perform serial dilutions in complete culture medium to achieve final well concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.5%[3].

  • Treatment Phase: Carefully aspirate the old medium from the wells. Add 100 µL of the FMTT-treated medium to the respective wells. Ensure all control wells (Positive, Negative, Vehicle) are populated. Incubate the plates for 48 and 72 hours[3].

  • MTT Incubation & Readout: Post-treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C in the dark[3]. Carefully aspirate the medium, leaving the formazan crystals intact at the bottom. Dissolve the crystals in 100 µL of pure DMSO per well. Read the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC₅₀ using non-linear regression analysis.

Tier 2: In Vivo Acute Toxicity Profiling

Causality of Assay Design

While in vitro assays highlight direct cellular toxicity, they cannot model systemic toxicokinetics, organogenesis, or teratogenicity. The Danio rerio (zebrafish) embryo model is selected for Tier 2 testing because zebrafish share approximately 70% genetic homology with humans and exhibit rapid, transparent ex utero organogenesis[5]. This transparency allows for direct, non-invasive optical monitoring of organ-specific toxicity (e.g., pericardial edema, tail malformation) induced by the triazole-thiol without the confounding variables of maternal metabolism.

Workflow Start Compound Preparation (FMTT in DMSO) InVitro In Vitro Cytotoxicity (HepG2 & HCT-116) Start->InVitro InVivo In Vivo Acute Toxicity (Danio rerio Embryos) Start->InVivo MTT MTT Assay (24h, 48h, 72h) InVitro->MTT OECD OECD TG 236 (96h Exposure) InVivo->OECD Data IC50 & LC50 Determination MTT->Data OECD->Data Safety Safety Profile Establishment Data->Safety

Tiered safety and toxicity testing workflow for FMTT evaluation.
Protocol 2: Zebrafish Embryo Acute Toxicity Test (OECD TG 236)
  • System Validation Controls: The assay requires a >90% fertilization and survival rate in the negative control group to be deemed valid. 3,4-dichloroaniline (4 mg/L) is used as an obligate positive control; the test run is only validated if this known embryotoxin induces >30% mortality, proving the specific embryo batch is sufficiently sensitive to toxic insult.

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized Danio rerio eggs immediately post-spawning. Using a stereomicroscope, select healthy embryos at the cleavage stage (approximately 2 hours post-fertilization, hpf).

  • Exposure Setup: Transfer the embryos into 24-well plates, placing exactly 1 embryo per well. This isolation prevents the cross-contamination of necrosis from dead embryos. Expose the embryos to FMTT at concentrations of 1, 5, 10, 25, 50, and 100 mg/L diluted in standard E3 embryo medium[5].

  • Incubation: Incubate the plates at 26 ± 1°C on a strict 14-hour light / 10-hour dark cycle.

  • Endpoint Scoring: Evaluate the embryos at 24, 48, 72, and 96 hpf[5]. Score for the four apical endpoints of mortality defined by OECD guidelines:

    • Coagulation of the embryo.

    • Lack of somite formation.

    • Non-detachment of the tail.

    • Lack of heartbeat. Any positive observation among these four endpoints classifies the embryo as dead. Calculate the LC₅₀ using probit analysis of the 96-hour mortality data.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative safety thresholds for FMTT based on structurally analogous 1,2,4-triazole-3-thiol derivatives profiled in recent literature[4][5].

Assay TypeBiological ModelTest CompoundReference ControlTarget MetricExpected Value (µM / mg/L)Toxicological Observation
In Vitro Cytotoxicity HCT-116 (Colon)FMTTVinblastineIC₅₀ (72h)4.16 – 12.05 µMModerate to high antitumoral cytotoxicity
In Vitro Cytotoxicity HepG2 (Liver)FMTTDoxorubicinIC₅₀ (72h)> 50.0 µMLow baseline hepatotoxicity
In Vivo Acute Toxicity Danio rerioFMTT3,4-DichloroanilineLC₅₀ (96h)> 40.0 mg/LMild developmental toxicity at high doses

References

  • Title: Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Source: Benchchem.
  • Title: Synthesis and Screening of New[1,3,4]Oxadiazole, [1,2,4]Triazole, and[1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Source: ACS Publications.
  • Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Source: PMC.
  • Title: Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Source: ResearchGate.
  • Title: Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Source: medicine.dp.ua.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating 1,2,4-triazole-3-thiols as static, stable entities during purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating 1,2,4-triazole-3-thiols as static, stable entities during purification. The reality is that 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly dynamic system. Successful isolation requires a deep understanding of the causality behind its solvent-dependent tautomerism and its rapid oxidative dimerization.

This guide provides self-validating protocols and troubleshooting steps to ensure high-purity isolation, designed specifically for drug development professionals.

Section 1: Core Challenges & Causality (FAQ)

Q: Why does my product elute as a broad, smeared peak or two distinct peaks on normal-phase silica? A: This is a classic manifestation of thiol-thione tautomerism. The molecule exists in dynamic equilibrium between the thiol (-SH) and thione (=S) forms. The 4-methyl group restricts tautomerization at the N4 position, forcing the equilibrium strictly between the N2 and S3 positions. Quantum chemical investigations and HPLC-MS studies demonstrate that the thione form is significantly more polar than the thiol form[1] (1). On a chromatographic column, the thione interacts more strongly with the stationary phase. If the rate of interconversion between the two tautomers is similar to the timescale of the separation, you will observe dynamic peak broadening or "smearing" across the baseline. In highly polar solvents, the thione form predominates[2] (2).

Q: Why is my isolated yield low, with a significant non-polar impurity appearing post-workup? A: 1,2,4-triazole-3-thiols are highly susceptible to aerobic oxidation, rapidly forming disulfide dimers (-S-S-)[3] (3). This oxidation is accelerated by atmospheric oxygen, basic conditions, and trace metals (which are often present in standard-grade normal-phase silica gel). The resulting disulfide is significantly less polar than the monomeric thione/thiol and will elute much earlier on normal-phase chromatography, often being mistaken for an unreacted starting material.

Q: How do I resolve inconsistent NMR integration and missing thiol/thione protons? A: In NMR spectroscopy, rapid exchange between the -SH proton and trace water in the deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ) often broadens the signal into the baseline, making it "invisible." Furthermore, the presence of both tautomers can cause splitting of the 4-methyl and 3-fluorophenyl signals. To resolve this, run the NMR in strictly anhydrous, acid-free DMSO- d6​ , or lower the acquisition temperature to slow the exchange rate, allowing distinct observation of the tautomeric states.

Section 2: Visualizations of Molecular Dynamics

Tautomerism_Oxidation Thiol Thiol Form (-SH) Minor in polar media Thione Thione Form (=S) Major in polar media Thiol->Thione Tautomerization (Solvent Dependent) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide O2 / Trace Metals (Silica Catalyzed)

Fig 1. Thiol-thione tautomerism and oxidative dimerization pathways of 1,2,4-triazole-3-thiols.

Section 3: Experimental Protocols

Protocol 1: Reductive Workup and Degassed Extraction

Causality: To prevent disulfide formation, the workup must actively reduce any formed dimers back to the monomer while strictly excluding oxygen.

  • Quench: Treat the crude reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ) or add 1.5 equivalents of dithiothreitol (DTT) to reduce existing disulfides.

  • Incubate: Stir vigorously at room temperature for 30 minutes to ensure complete reduction.

  • Extract: Perform liquid-liquid extraction using ethyl acetate that has been sparged with argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Dry & Concentrate: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validating Step: Spot the concentrated crude on a TLC plate immediately. A single UV-active spot (with no fast-eluting non-polar spot) indicates successful suppression of the dimer.

Protocol 2: Reverse-Phase HPLC for Tautomeric Resolution

Causality: Normal-phase silica promotes metal-catalyzed oxidation and severe tailing due to strong hydrogen bonding with the thione. Reverse-phase (RP) HPLC with an acidic modifier suppresses ionization and forces the tautomeric equilibrium to a single state, sharpening the peak.

  • Sample Prep: Dissolve the crude product in a minimal volume of HPLC-grade Methanol/Water (1:1), previously degassed.

  • Column Selection: C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA). (Note: The acidic modifier is critical to protonate the triazole nitrogen, preventing secondary interactions with residual silanols on the C18 phase).

  • Gradient: 10% B to 90% B over 20 minutes. The thione form, being more polar, will elute earlier than the thiol form or the highly non-polar disulfide dimer[2] (2).

  • Recovery: Collect the target peak and immediately lyophilize to prevent re-oxidation in the aqueous fraction.

  • Self-Validating Step: Re-inject a fraction of the collected main peak under the same HPLC conditions. A single sharp peak confirms the absence of dynamic on-column oxidation or irreversible tautomeric splitting.

Purification_Workflow Crude Crude Mixture Quench Reductive Quench (DTT / Na2S2O3) Crude->Quench Extract Extraction (Degassed Solvents) Quench->Extract HPLC Reverse-Phase HPLC (Acidic Modifier) Extract->HPLC Pure Pure Product HPLC->Pure

Fig 2. Optimized purification workflow preventing oxidation and resolving tautomeric broadening.

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical and Chromatographic Properties

SpeciesRelative PolarityRP-HPLC RetentionNormal-Phase RetentionOxidation State
Thione Form (=S) HighEarly (Fast)Late (Slow)Monomer (Reduced)
Thiol Form (-SH) ModerateIntermediateIntermediateMonomer (Reduced)
Disulfide Dimer LowLate (Slow)Early (Fast)Dimer (Oxidized)

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Peak tailing on silica gelMetal coordination / H-bondingSwitch to RP-HPLC or use deactivated/acid-washed silica.
Appearance of a fast-eluting spot on TLCAerobic oxidation to disulfideUse degassed solvents; add DTT during workup.
Broad/split NMR signalsTautomeric exchangeUse anhydrous DMSO- d6​ ; acquire at lower temperatures.

Section 5: References

  • Title: Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Source: ResearchGate URL: 1

  • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: 2

  • Title: Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. Source: ACS Publications (The Journal of Organic Chemistry) URL: 3

Sources

Optimization

overcoming solubility issues with 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Technical Support Center: Overcoming Solubility Issues with 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Executive Summary Working with 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol presents unique physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Executive Summary

Working with 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol presents unique physicochemical challenges. While the 1,2,4-triazole nucleus itself is polar and often improves ligand solubility[1], the addition of a highly lipophilic 3-fluorophenyl group and the inherent thione-thiol tautomerism creates a molecule with high crystal lattice energy and poor aqueous solubility. This technical guide provides researchers and drug development professionals with mechanistic insights and self-validating protocols to overcome precipitation in both in-vitro assays and in-vivo formulations.

Mechanistic FAQs: Understanding the Molecule

Q: Why does this specific derivative exhibit such poor aqueous solubility? A: The solubility barrier is twofold. First, the 3-fluorophenyl moiety significantly increases the molecule's hydrophobicity (LogP). Second, in the solid state, the compound exists predominantly in the thione tautomeric form, which forms strong intermolecular hydrogen bonds (N-H···S). This results in a high crystal lattice energy. Overcoming this lattice energy requires significant solvation energy, which standard aqueous buffers cannot provide without chemical intervention.

Q: How does the thione-thiol tautomerism dictate my formulation strategy? A: In solution, the compound is in equilibrium between the thione and thiol forms. Crucially, the thiol form can be deprotonated. Research indicates that lowering the pKa of inhibitors allows them to be modeled in the thiol tautomeric state with a deprotonated sulfur[2]. Because the pKa of the thiol group in these derivatives is typically slightly acidic to neutral, adjusting your buffer to a slightly basic pH (8.0–8.5) will shift the equilibrium, deprotonating the sulfur to form a highly water-soluble thiolate anion.

Troubleshooting Guide: Common Pitfalls & Solutions

Issue 1: The compound precipitates upon dilution from a DMSO stock into the assay buffer. Q: What is the exact mechanism of this "crashing out", and how do I prevent it? A: This is known as solvent-shift precipitation. When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water phase. The highly lipophilic triazole derivative is left supersaturated and rapidly nucleates. To determine the proper solvent and to design an optimized co-solvent process, it is necessary to understand its solubility profile in various organic vehicles[3]. To prevent precipitation, you must lower the thermodynamic barrier to solvation. Instead of a single large dilution, add a non-ionic surfactant (e.g., Tween-80) to the aqueous buffer prior to adding the DMSO stock. The surfactant forms micelles that immediately sequester the hydrophobic fluorophenyl ring.

Issue 2: Inconsistent IC50 values in in-vitro biochemical assays. Q: My replicates are highly variable, but I don't see any visible precipitate. What is happening? A: You are likely experiencing micro-precipitation (colloidal aggregation). These sub-micron aggregates sequester the compound, lowering the effective free-drug concentration, and can artificially inhibit enzymes via non-specific steric occlusion. Solution: Always validate your solutions using Dynamic Light Scattering (DLS) or by measuring absorbance at 600 nm. Ensure your assay buffer contains at least 0.01% Triton X-100 or CHAPS to disrupt these aggregates.

Issue 3: Poor exposure in in-vivo pharmacokinetic (PK) studies. Q: Standard suspending agents (e.g., 0.5% CMC) yield poor bioavailability. What is the alternative? A: Suspensions rely on dissolution in the gastrointestinal tract, which is too slow for this high-lattice-energy compound. You must formulate it as a molecular dispersion. Encapsulating the hydrophobic derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility[4]. The lipophilic 3-fluorophenyl group fits perfectly into the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the polar exterior of the cyclodextrin ensures systemic aqueous solubility.

Diagnostic Decision Matrix

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckAssay Identify Assay Type Start->CheckAssay InVitro In-Vitro Biochemical (Aqueous Buffer) CheckAssay->InVitro InVivo In-Vivo PK/PD (Systemic Dosing) CheckAssay->InVivo AdjustPH Adjust pH to 8.0-8.5 (Deprotonate Thiol) InVitro->AdjustPH AddCD HP-β-CD Complexation (Host-Guest Inclusion) InVivo->AddCD AddSurfactant Add 0.05% Tween-80 (Micellar Sequestration) AdjustPH->AddSurfactant Validate Validate via DLS or HPLC (Check for Aggregates) AddSurfactant->Validate AddCD->Validate Success Solubilized Compound Ready for Assay Validate->Success  Clear Solution

Diagnostic workflow for resolving 1,2,4-triazole-3-thiol precipitation.

Quantitative Solubility Strategies

Formulation StrategyMechanism of ActionEstimated Solubility GainRecommended Application
pH Adjustment (pH > 8.0) Deprotonation of thiol to thiolate anion5 to 10-foldIn-vitro biochemical assays
Co-solvents (5% DMSO + PEG) Reduction of dielectric constant10 to 50-foldCell-based assays (monitor toxicity)
Surfactant Micelles (Tween-80) Sequestration of fluorophenyl ring50 to 100-foldHigh-throughput screening
HP-β-CD Complexation (20% w/v) Host-guest inclusion of lipophilic moiety> 500-foldIn-vivo PK/PD dosing (IV or PO)

Self-Validating Experimental Protocols

Protocol 1: pH-Driven Surfactant Solubilization (For In-Vitro Assays)

Causality: Adjusting the pH above the thiol's pKa forces deprotonation, while Tween-80 lowers surface tension to prevent nucleation during the solvent shift.

  • Stock Preparation: Prepare a 10 mM stock of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in 100% anhydrous DMSO.

  • Buffer Formulation: Prepare the assay buffer: 50 mM Tris-HCl, pH 8.2, supplemented with 150 mM NaCl and 0.05% (v/v) Tween-80.

  • Thermal Equilibration: Warm the buffer to 37°C to increase the thermodynamic solubility limit.

  • Solvent Shift: Under rapid vortexing, add the DMSO stock dropwise to the buffer to achieve the desired final concentration (ensure final DMSO ≤ 1%).

  • Self-Validation Step: Measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms a true solution free of colloidal micro-aggregates. If OD600 > 0.05, increase the Tween-80 concentration to 0.1%.

Protocol 2: HP-β-CD Inclusion Complexation (For In-Vivo Dosing)

Causality: HP-β-CD provides a hydrophobic core for the fluorophenyl ring, shielding it from water, while presenting a hydrophilic exterior for systemic circulation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water for injection or 0.9% saline.

  • Direct Addition: Weigh the required amount of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol powder. Do NOT pre-dissolve in DMSO, as organic solvents will competitively bind the cyclodextrin cavity.

  • Suspension: Add the powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 45°C for 60 minutes, followed by continuous magnetic stirring for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV against a standard curve to quantify the exact dissolved concentration before administering to animal models.

References

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. NIH/PubMed.[Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI.[Link]

  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation in 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical vulnerabilities of this compound.

While the 1,2,4-triazole core is highly stable against hydrolysis and thermal stress [3], the presence of the C3-thiol group introduces critical sensitivities to oxidative environments. This guide decodes the causality behind these degradation pathways and provides self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Q: My NMR shows a mixture of species, but LC-MS only shows one mass. Is my compound degrading? A: This is rarely degradation; it is a manifestation of thiol-thione tautomerism . In solution, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exists in a dynamic equilibrium with its thione tautomer (4-methyl-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) [1]. Because this equilibrium is solvent-dependent, NMR may resolve both tautomers (e.g., DMSO- d6​ strongly favors the thione form). Conversely, LC-MS typically detects them as a single molecular ion ( [M+H]+ 210.05) due to rapid interconversion during ionization.

Q: Why does my compound degrade rapidly when formulated in basic buffers (pH > 8)? A: This is a kinetic issue driven by the pKa of the thiol group. At elevated pH, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anionic state drastically lowers the activation energy required for single-electron transfer to dissolved oxygen, accelerating oxidative dimerization into disulfides [2]. To troubleshoot this, formulate your compound in slightly acidic to neutral environments (pH 5.5–6.5) to keep the thiol protonated.

Q: I just purchased the compound, but LC-MS shows it is almost entirely a dimer ( m/z 417). Was it shipped degraded? A: Not necessarily. Crystallization processes inherently promote the formation of disulfide bridges due to favorable packing thermodynamics in the solid state [1]. The bulk powder often exists predominantly as a dimeric disulfide. Furthermore, triazole-3-thiols act as potent oxygen scavengers (degradation inhibitors) and will readily auto-oxidize upon atmospheric exposure [4]. You must proactively reduce the compound upon dissolution for monomeric assays.

Part 2: Mechanistic Degradation Pathways

Understanding the why behind degradation allows you to design better storage and handling paradigms. The primary vulnerability of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is oxidative dimerization .

When exposed to atmospheric oxygen ( O2​ ) or trace transition metals (like Cu2+ or Fe3+ in buffer salts), the thiol radicalizes and forms a symmetrical disulfide bridge: bis(5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl) disulfide. Under extreme oxidative stress (e.g., peroxides), irreversible over-oxidation to sulfonic acid occurs.

Degradation_Pathways Tautomer Thiol-Thione Tautomerism (Solution Equilibrium) Thiol 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Tautomer->Thiol pH Dependent Oxidation Oxidative Environment (O2, Trace Metals, pH > 7) Thiol->Oxidation Disulfide Disulfide Dimerization (Primary Degradant) Oxidation->Disulfide Auto-oxidation Desulfurization Desulfurization / Cleavage (Harsh UV/Thermal) Oxidation->Desulfurization Radical Pathway

Fig 1: Primary degradation pathways of 1,2,4-triazole-3-thiols via oxidation and radical cleavage.

Part 3: Quantitative Degradation Profiling

To accurately track the integrity of your compound, utilize the following expected mass shifts and chromatographic behaviors. All data assumes positive electrospray ionization (ESI+).

Degradation PathwayDegradant TypeExpected m/z [M+H]+ Chromatographic Shift (RP-HPLC)Primary Catalyst / Driver
Intact Monomer Thiol / Thione210.05 Baseline (Reference RT)N/A
Mild Oxidation Disulfide Dimer417.07 Significant RT increase (Highly hydrophobic) O2​ , Cu2+ , pH > 7.5
Strong Oxidation Sulfonic Acid258.03 Significant RT decrease (Highly polar) H2​O2​ , Peroxides
Photodegradation Desulfurized Core178.08 Moderate RT decreaseUV-C (254 nm)

Part 4: Troubleshooting & Experimental Protocols

If you detect the m/z 417.07 dimer in your LC-MS traces, you must determine whether the compound has irreversibly degraded or simply oxidized into a reversible disulfide. The following self-validating protocol uses TCEP (Tris(2-carboxyethyl)phosphine) to rescue the monomer.

Why TCEP? Unlike DTT, TCEP is highly effective at slightly acidic pH (where the thiolate anion is minimized, preventing immediate re-oxidation) and does not contain thiols itself, preventing mixed-disulfide artifacts.

Workflow Detect 1. LC-MS Analysis Detect Dimer (2M-2) Verify 2. Control Reaction (No Reducing Agent) Detect->Verify Reduce 3. TCEP Addition (10-50 mM, pH 6.5) Verify->Reduce If Dimer Confirmed Purify 4. Degassing & Argon Sparging Reduce->Purify Success 5. Monomer Recovery (Confirmed via MS) Purify->Success

Fig 2: Self-validating troubleshooting workflow for reversing oxidative disulfide dimerization.

Protocol: Reversing Disulfide Formation & Stabilizing the Monomer

Step 1: Preparation & Degassing Dissolve the suspect sample in a degassed solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Causality: Formic acid ensures the pH remains below 5.0, keeping the thiol fully protonated and resistant to further auto-oxidation.

Step 2: The Self-Validating Control Extract 100 µL of the solution into an LC-MS vial. Label this as the "Non-Reduced Control" . Do not add any reducing agent. Causality: This establishes the baseline dimer-to-monomer ratio, proving that any subsequent mass shifts are exclusively due to your intervention.

Step 3: Targeted Reduction To the remaining bulk sample, add TCEP hydrochloride to achieve a final concentration of 20 mM.

Step 4: Anaerobic Incubation Incubate the solution at room temperature for 30 minutes. Sparge the headspace of the vial with Argon or Nitrogen gas before sealing. Causality: TCEP reduces the disulfide bonds, but atmospheric oxygen will immediately begin re-oxidizing the recovered thiols if the headspace is not purged.

Step 5: Analytical Validation Inject both the Control and Reduced samples into the LC-MS. A successful recovery will show the complete disappearance of the m/z 417.07 peak and the quantitative restoration of the m/z 210.05 peak in the TCEP-treated sample.

Step 6: Long-Term Storage Store the recovered monomer at -20°C in tightly sealed, argon-purged amber vials. Causality: Amber vials prevent UV-induced radical desulfurization, while the argon atmosphere prevents the recurrence of disulfide dimerization.

References

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies | The Journal of Physical Chemistry C Source: acs.org URL:[Link]

  • 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides Source: zsmu.edu.ua URL:[Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review Source: rsc.org URL:[Link]

  • Source: google.com (Patents)
Optimization

troubleshooting inconsistent results in 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol assays

Technical Support Center: Troubleshooting 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Assays Welcome to the Advanced Assay Troubleshooting Portal. As an Application Scientist, I frequently see researchers encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Assays

Welcome to the Advanced Assay Troubleshooting Portal. As an Application Scientist, I frequently see researchers encounter irreproducibility when working with 1,2,4-triazole-3-thiol derivatives. The compound 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol presents a "trifecta" of analytical challenges: redox instability, complex tautomerism, and promiscuous metal chelation.

This guide provides field-proven, self-validating protocols to stabilize your compound and ensure high-fidelity data.

FAQ 1: Redox Instability & Dimerization

Q: My IC50 values drift significantly over a 4-hour assay window, and my compound seems to crash out of solution. Is it degrading?

The Causality: Your compound is likely not degrading, but rather undergoing oxidative dimerization. The exocyclic thiol (-SH) group on the triazole ring is highly reactive in aqueous, oxygenated buffers. It rapidly oxidizes to form a 3,3'-disulfide dimer[1]. Because the dimer effectively doubles the molecular weight and buries the polar thiol groups, its aqueous solubility drops drastically, causing it to precipitate. Furthermore, if your target relies on the monomeric thiol for binding, the dimer will appear inactive, leading to artificial IC50 drift.

Workflow A Inconsistent Readout (Potency Loss over Time) B LC-MS Validation (Check m/z peaks) A->B C [2M-H]+ Dimer Detected (Oxidation Confirmed) B->C Disulfide Formation D Only[M+H]+ Monomer (Check pH/Tautomerism) B->D No Oxidation E Add 1-2 mM TCEP (Non-thiol reducing agent) C->E F Stable Assay Readout (Monomer Maintained) E->F

Workflow for diagnosing and resolving oxidation-induced assay inconsistencies.

Self-Validating Protocol: Redox-Stabilization of Triazole-Thiols Why this works: We use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or β-mercaptoethanol. Thiol-based reducing agents can form mixed disulfides with your triazole-thiol, creating a new artifact. TCEP is a phosphine-based reducer that prevents oxidation without reacting with the compound.

  • Preparation: Prepare a 10 mM stock of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw oxidation.

  • Buffer Formulation: Supplement your aqueous assay buffer with 1 to 2 mM TCEP. Ensure the buffer is thoroughly degassed to minimize dissolved oxygen.

  • Incubation: Spike the compound into the TCEP-containing buffer immediately before the assay.

  • Validation Checkpoint (LC-MS): Run a blank buffer + compound + TCEP sample through LC-MS at t=0 and t=4 hours. You must observe the monomeric [M+H]+ peak and the strict absence of the [2M-H]+ disulfide peak to validate the assay's integrity[1].

FAQ 2: Thione-Thiol Tautomerism & pH Sensitivity

Q: I observe massive variations in binding affinity and LC-MS retention times when I adjust my buffer from pH 6.5 to pH 7.8. Why?

The Causality: 1,2,4-triazole-3-thiols do not exist as a single static structure; they undergo dynamic thione-thiol tautomerism[2][3]. In neutral to slightly acidic conditions (pH < 7), the compound predominantly exists in the thione form (where the proton resides on a ring nitrogen, forming a C=S double bond). As the pH increases, the equilibrium shifts toward the thiolate anion [3].

This is critical for two reasons:

  • Receptor Binding: If your target's active site requires a hydrogen bond donor, the thione form is active. If it requires a metal-coordinating anion, the thiolate is active.

  • Analytical Artifacts: The thione form is significantly more polar than the neutral thiol form. In reversed-phase HPLC (RP-HPLC), the thione tautomer will exhibit a shorter retention time[2].

Tautomer Thione Thione Thiolate Thiolate Thione->Thiolate Deprotonation (Basic pH) Thiolate->Thione Protonation (Acidic pH)

pH-dependent equilibrium between thione and thiolate forms of triazole-thiols.

Quantitative Data Summary: Tautomeric States

ParameterThione TautomerThiolate AnionDisulfide Dimer (Artifact)
Predominant State Acidic to Neutral (pH < 7.0)Basic (pH > 8.0)Independent (Redox driven)
Aqueous Solubility ModerateHigh (Ionic)Very Low (Precipitates)
RP-HPLC Retention Early (High Polarity)[2]Late (if neutralized)Very Late (Highly Lipophilic)
Reactivity StableProne to OxidationUnreactive (Dead End)

FAQ 3: Metalloenzyme Interference

Q: My compound shows incredible potency against a metallo-β-lactamase (MBL), but the dose-response curve is unusually steep (Hill slope > 2). Is this a false positive?

The Causality: Yes, it is highly likely to be an assay artifact. 1,2,4-triazole-3-thiones/thiols are well-documented, powerful metal chelators[4]. The thiolate anion can coordinate strongly with transition metals like Zn²⁺, Cd²⁺, and Cu²⁺[5]. If your target is a metalloenzyme, the compound might not be binding to the specific active site pockets; instead, it may be indiscriminately stripping the catalytic metal ion from the enzyme, leading to enzyme denaturation and a steep Hill slope.

Self-Validating Protocol: Counter-Screening for Metal Chelation Why this works: By flooding the assay with excess metal or comparing the compound's effect against a non-metalloenzyme, we can isolate specific binding from promiscuous chelation.

  • Metal Supplementation: Run your standard dose-response assay. In a parallel plate, run the exact same assay but supplement the buffer with a 10-fold excess of the catalytic metal (e.g., 50 µM ZnSO₄ for a zinc-dependent enzyme).

  • Incubation: Pre-incubate the compound with the enzyme for 15 minutes before adding the substrate.

  • Data Analysis: If the IC50 shifts dramatically (e.g., becomes >100x less potent) in the presence of excess zinc, your compound is acting as a promiscuous metal chelator, not a specific inhibitor.

  • Validation Checkpoint: Run a counter-screen against a structurally similar serine-protease (which lacks a metal center). True MBL inhibitors with a triazole-thione scaffold should show selectivity[4]. If it inhibits both, it is likely a PAINS (Pan-Assay Interference Compounds) artifact.

References

  • Varynskyi, B. A., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, 2014. 2

  • BenchChem. "A Comparative Analysis of 3,3'-Dithiobis(1H- 1,2,4-triazole) and its Monomeric Precursor, 1H-1,2,4-triazole-3-thiol." BenchChem Technical Documentation. 1

  • Kowalska, A., et al. "Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies." The Journal of Physical Chemistry C, 2017. 3

  • Linciano, P., et al. "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases." Pharmaceuticals (MDPI), 2020. 4

  • Sarafroz, M., et al. "Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents." Ginekologia Polska, 2025. 5

Sources

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly valuable heterocyclic scaffold utilized in drug development and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a highly valuable heterocyclic scaffold utilized in drug development and medicinal chemistry. However, researchers frequently encounter severe stability issues when handling this compound in aqueous solutions.

This guide is designed to address the root causes of these instabilities—namely, thiol-thione tautomerism and transition-metal-catalyzed oxidative dimerization—and provides self-validating troubleshooting protocols to ensure absolute experimental reproducibility.

Troubleshooting & FAQ Guide

Section 1: Structural Dynamics and Tautomerism

Q1: Why do my spectroscopic analyses (NMR/IR) show inconsistent peak profiles when the compound is dissolved in different solvents?

The Causality: The inconsistency is caused by a phenomenon known as thiol-thione tautomerism. As highlighted by1, 4,5-disubstituted-1,2,4-triazole-3-thiols exist in a dynamic equilibrium between a thione (=S) form and a thiol (-SH) form[1]. Research published on 2 confirms that while the thione form dominates in the solid state and in neutral solutions, the thiol form is highly reactive and its prevalence shifts depending on solvent polarity and hydrogen-bonding capabilities[2]. When the thiol form is exposed in solution, it acts as a strong nucleophile, making it highly susceptible to oxidation.

Tautomerism Thione Thione Tautomer (=S) Predominant in neutral pH Thiol Thiol Tautomer (-SH) Reactive Species Thione->Thiol Solvent/pH Equilibrium Disulfide Disulfide Dimer (S-S) Degradation Product Thiol->Disulfide O2 / Trace Metals (Oxidation) Disulfide->Thiol TCEP Addition (Reduction)

Logical relationship of thiol-thione tautomerism and oxidative dimerization.

Section 2: Oxidative Degradation and Dimerization

Q2: My compound rapidly loses concentration in aqueous buffers, forming a higher-molecular-weight byproduct. How do I prevent this?

The Causality: The byproduct is a disulfide dimer formed via the oxidation of the reactive thiol tautomer. Dissolved oxygen and trace transition metals in your buffer catalyze the oxidation of the -SH group into an S-S bond. To prevent this, you must introduce a reducing agent. We strongly recommend using TCEP (Tris(2-carboxyethyl)phosphine) rather than the traditional DTT (Dithiothreitol). Data from 3 shows TCEP provides a selective, complete, and irreversible reduction that is highly resistant to ambient air oxidation[3].

Table 1: Comparison of Reducing Agents for Triazole-Thiol Stability

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Reducing Mechanism Phosphine-based (irreversible direct reduction)Thiol-based (reversible disulfide exchange)
Active pH Range Broad (pH 1.5 – 11.1)Narrow (pH 7.0 – 8.5)
Air Oxidation Resistance High (Highly stable in ambient air)Low (Oxidizes rapidly in solution)
Buffer Compatibility Excellent in HEPES/Tris; Poor in PBS Good in most standard biological buffers
Metal Interaction Does not reduce metalsReduces metals (problematic for IMAC)
Section 3: Buffer Incompatibility and Metal Catalysis

Q3: I added TCEP to my Phosphate-Buffered Saline (PBS) solution at pH 7.4, but the triazole-thiol still oxidized after 2 days. What went wrong?

The Causality: The failure lies in the buffer choice. According to 4, TCEP completely oxidizes within 72 hours in 0.35M PBS at neutral pH[4]. Phosphate ions actively facilitate the oxidation of TCEP. Once the TCEP is depleted, your triazole-thiol is left unprotected and rapidly dimerizes. As detailed in 5, avoiding phosphate buffers is critical for long-term stability[5]. Furthermore, trace transition metals (like Cu²⁺ or Fe³⁺) act as powerful catalysts for thiol oxidation.

The Solution: Switch to a HEPES or Tris-HCl buffer and add a metal chelator like EDTA to strip away catalytic metals[3].

Workflow Step1 1. Prepare HEPES/Tris Buffer (Avoid Phosphate Buffers) Step2 2. Add 1 mM EDTA (Chelate Trace Metals) Step1->Step2 Step3 3. Degas Solution (Argon/N2 Purge for 15 min) Step2->Step3 Step4 4. Add 2-5 mM TCEP (Maintain Reducing Environment) Step3->Step4 Step5 5. Dissolve Triazole-Thiol (Protect from Light) Step4->Step5 Step6 6. Store Aliquots at -20°C (Prevent Freeze-Thaw Cycles) Step5->Step6

Step-by-step workflow for preparing a stable triazole-thiol solution.

Self-Validating Protocol: Preparation of Stabilized Triazole-Thiol Solution

To guarantee the stability of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, follow this self-validating methodology:

Step 1: Buffer Preparation & Validation

  • Action: Prepare a 50 mM HEPES or Tris-HCl buffer. Do not use PBS.

  • Validation: Measure the pH using a calibrated meter. Adjust exactly to pH 7.4.

Step 2: Metal Chelation

  • Action: Add EDTA to a final concentration of 1 mM.

  • Causality: This strips trace transition metals from the solution, removing the primary catalyst for rapid thiol oxidation.

Step 3: Degassing

  • Action: Purge the buffer with Argon or Nitrogen gas for 15–20 minutes.

  • Validation: Use a dissolved oxygen (DO) meter to confirm the DO concentration is <0.5 mg/L.

Step 4: Reduction Environment Setup

  • Action: Add TCEP-HCl to achieve a final concentration of 2–5 mM.

  • Validation (Critical): Re-measure the pH immediately. TCEP-HCl is highly acidic (pH ~2.5 in water). Adjust the buffer back to pH 7.4 using dilute NaOH. Failure to do this will cause the triazole-thiol to precipitate upon addition.

Step 5: Compound Dissolution

  • Action: Dissolve the 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol into the prepared buffer.

  • Validation: Inspect the solution visually. It should be completely clear. Any turbidity indicates either incomplete dissolution due to incorrect pH or immediate disulfide precipitation.

Step 6: Storage

  • Action: Aliquot the solution into amber vials (to prevent photolytic degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

References

  • 4,5-diethyl-4H-1,2,4-triazole-3-thiol tautomerism study Source: Benchchem URL
  • (PDF)
  • TCEP Source: Interchim URL
  • TCEP•HCl Source: Thermo Fisher Scientific URL
  • Application Notes and Protocols for Stable TCEP Stock Solution Preparation Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Analytical Artifacts in 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1,2,4-triazole-3-thiol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1,2,4-triazole-3-thiol derivatives. The compound 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol presents unique analytical challenges due to its dynamic chemical nature. This center provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to resolve common chromatographic and mass spectrometric artifacts.

Chromatographic Anomalies: The Thiol-Thione Tautomerism

Q: Why do I observe peak broadening, tailing, or split peaks for my compound during reversed-phase HPLC, even when the sample is highly pure?

The Causality: The phenomenon of peak broadening or splitting in 1,2,4-triazole-3-thiols is rarely a sign of sample impurity; rather, it is an intrinsic analytical artifact driven by thiol-thione tautomerism . In solution, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exists in a dynamic equilibrium between its thione form (containing a C=S bond and an N-H proton) and its thiol form (containing a C-SH bond).

Because the thione form is significantly more polar than the thiol form, it interacts differently with the stationary phase. On a reversed-phase column (e.g., C18), the more polar thione tautomer elutes earlier than the less polar thiol tautomer [2]. If the rate of tautomeric interconversion is similar to the chromatographic timescale, the molecules change their retention behavior mid-column, resulting in severe peak broadening or a "bridge" between two distinct peaks [5].

Data Presentation: Tautomeric Properties & Retention Behavior Table 1: Expected chromatographic and structural properties of tautomers in neutral aqueous-organic mixtures.

Tautomeric FormRelative AbundancePolarityReversed-Phase RetentionDistinguishing MS/MS Feature
Thione (Major) ~95% - 97%HigherEarly ElutingCharacteristic loss of NH-CH3
Thiol (Minor) ~3% - 5%LowerLate ElutingCharacteristic loss of SH radical
Self-Validating Protocol: HPLC-MS Method for Resolving Tautomers

To validate whether a split peak is due to tautomerism rather than an impurity, you must "freeze" the equilibrium or separate the tautomers rapidly before they can interconvert [1].

Step-by-Step Methodology:

  • Column Selection: Utilize a sub-2 µm particle size reversed-phase column (e.g., Zorbax SB-C18) to maximize theoretical plates and ensure rapid separation.

  • Mobile Phase Optimization: Acidify the mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Low pH shifts the equilibrium heavily toward the thione form, often collapsing the split peaks into a single sharp thione peak [2].

  • Temperature Control: Lower the column compartment temperature to 10–15°C. Decreasing the thermal energy slows the kinetics of the tautomeric exchange, allowing the two forms to be resolved as distinct peaks without the bridging artifact.

  • MS/MS Discrimination: Apply in-source Collision-Induced Dissociation (CID) ESI(+)-TOF-MS. The thione and thiol forms will exhibit different gas-phase fragmentation patterns, confirming their identity as isomers rather than distinct chemical impurities [1].

G Thione Thione Tautomer (More Polar, Major) Thiol Thiol Tautomer (Less Polar, Minor) Thione->Thiol Dynamic Equilibrium HPLC Reversed-Phase HPLC (Low Temp, Acidic pH) Thione->HPLC Thiol->HPLC Peak1 Early Elution Peak [M+H]+ 210.05 HPLC->Peak1 Thione Form Peak2 Late Elution Peak [M+H]+ 210.05 HPLC->Peak2 Thiol Form

Caption: Chromatographic resolution of thiol-thione tautomers on reversed-phase HPLC.

Mass Spectrometry Artifacts: Oxidative Dimerization

Q: In my LC-MS (ESI+) data, I see the expected [M+H]+ peak at m/z 210, but there is also a prominent, unexpected mass at approximately m/z 417. What is this, and how do I prevent it?

The Causality: The exact mass of the monomeric 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is ~209.04 Da. The artifact peak at m/z 417 corresponds to [2M - 2H + H]+. This is the protonated disulfide dimer of your compound.

Thiols are highly susceptible to oxidative dimerization. During sample preparation, exposure to dissolved oxygen in solvents, or interaction with trace transition metals in the LC tubing, the free sulfhydryl (-SH) groups oxidize to form a covalent disulfide bond (R-S-S-R) [3]. Furthermore, the high-voltage environment of the Electrospray Ionization (ESI) source can induce electrochemical oxidation, creating this dimer as a gas-phase artifact even if it does not exist in your sample vial.

Self-Validating Protocol: Pre-Column Reduction to Validate Disulfide Artifacts

To prove that the m/z 417 peak is an oxidative artifact and not a synthesized impurity, you must employ a chemical reduction strategy to cleave the disulfide bond back to the monomeric thiol [4].

Step-by-Step Methodology:

  • Sample Aliquoting: Split your problematic sample into two equal 100 µL aliquots (Control and Test).

  • Reduction Step: To the Test aliquot, add a 10-fold molar excess of a strong, MS-compatible reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). TCEP is preferred as it is odorless, stable at acidic pH, and does not contain thiols itself.

  • Incubation: Incubate the Test aliquot at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.

  • Alkylation (Optional but Recommended): To prevent re-oxidation during analysis, add iodoacetamide (IAA) in the dark for 20 minutes to cap the free thiols.

  • LC-MS Analysis: Inject both the Control and Test aliquots. If the m/z 417 peak disappears in the Test aliquot and the m/z 210 peak intensity proportionally increases, the dimer is definitively validated as an oxidative artifact.

G Sample Monomeric Sample [M+H]+ 210 Oxidation Oxidative Artifact (O2 / Trace Metals / ESI) Sample->Oxidation Dimer Disulfide Dimer [2M-2H+H]+ 417 Oxidation->Dimer Reduction Reduction Protocol (TCEP / DTT Incubation) Dimer->Reduction Self-Validating Cleavage Validation Validated Monomer [M+H]+ 210 Recovered Reduction->Validation

Caption: Oxidative dimerization pathway and self-validating reduction protocol.

Matrix Effects and Adduct Formation

Q: My quantitative LC-MS/MS method suffers from poor reproducibility, and I observe significant [M+Na]+ (m/z 232) and [M+K]+ (m/z 248) adducts. How can I resolve this?

The Causality: The 1,2,4-triazole-3-thiol core is highly nucleophilic and readily coordinates with alkali metals (Na+, K+) present in glass vials, biological matrices, or low-quality solvents. When the compound forms sodium or potassium adducts, the ion current is split across multiple m/z channels ([M+H]+,[M+Na]+, [M+K]+), drastically reducing the sensitivity and reproducibility of the [M+H]+ signal.

Troubleshooting Steps:

  • Solvent Quality: Ensure the use of strictly LC-MS grade water and organic modifiers. Avoid storing mobile phases in borosilicate glass for extended periods, as sodium leaches into the solvent.

  • Matrix Modifiers: Add a volatile organic acid (e.g., 0.1% Formic Acid) to the mobile phase. The abundance of protons will outcompete sodium ions for the triazole nitrogen and thione sulfur, driving the formation of the desired [M+H]+ ion.

  • Plastic Consumables: Switch from glass autosampler vials to high-recovery polypropylene vials to eliminate the primary source of sodium/potassium leaching during sample storage.

References
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. researchgate.net.
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. jocpr.com.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. researchgate.net.
  • Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization. benchchem.com.
  • BROADENING OF CHROMATOGRAPHIC PEAKS. bates.edu.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Fluorinated 1,2,4-Triazole-3-thiols The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated 1,2,4-Triazole-3-thiols

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to modulate their pharmacological properties, leading to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.[2] Furthermore, the introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[3] This guide provides an in-depth validation of the bioactivity of a specific fluorinated triazole derivative, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and compares its potential efficacy against established therapeutic agents.

While specific experimental data for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain, this guide will utilize data from its immediate precursor, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and its derivatives as a scientifically grounded surrogate for comparative analysis. This approach allows for a robust evaluation of the potential bioactivity of the target compound.

Anticipated Bioactivity Profile: Anticancer and Antimicrobial Efficacy

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The presence of the 3-fluorophenyl moiety is anticipated to enhance these activities.

Potential Anticancer Activity: Targeting Key Cellular Pathways

Several 1,2,4-triazole derivatives have exhibited potent anticancer properties through various mechanisms of action, including:

  • Kinase Inhibition: Many triazole compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4]

  • Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

  • Aromatase Inhibition: The triazole ring is a key pharmacophore in several approved aromatase inhibitors, such as Letrozole and Anastrozole, which are used in the treatment of hormone-receptor-positive breast cancer.[7]

Potential Antimicrobial Activity: Disrupting Microbial Viability

The 1,2,4-triazole-3-thiol scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Their proposed mechanisms of action often involve:

  • Inhibition of Ergosterol Biosynthesis: In fungi, triazole compounds can inhibit the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] This disruption leads to increased membrane permeability and ultimately, fungal cell death.

  • Inhibition of Bacterial Cell Wall Synthesis or other Essential Enzymes: In bacteria, triazole derivatives may target various essential enzymes involved in metabolic pathways or cell wall synthesis.

Comparative Bioactivity Analysis

This section presents a comparative analysis of the potential bioactivity of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol against established drugs in both anticancer and antimicrobial applications. The data for the target compound is extrapolated from its 4-amino precursor.

Anticancer Activity Comparison

Table 1: Comparative in vitro Anticancer Activity (IC50 Values)

CompoundTarget Cell LineIC50 (µM)Putative Mechanism of ActionReference
5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Predicted) MCF-7 (Breast Cancer)Data not availableKinase Inhibition / Aromatase Inhibition-
LetrozoleMCF-7aro (Breast Cancer)0.05 - 0.1Aromatase Inhibition[9]
AnastrozoleMCF-7aro (Breast Cancer)> 0.5Aromatase Inhibition[9]

Note: The IC50 values for Letrozole and Anastrozole are against aromatase-overexpressing MCF-7 cells and represent inhibition of testosterone-stimulated proliferation.

Antimicrobial Activity Comparison

Table 2: Comparative in vitro Antimicrobial Activity (MIC Values)

CompoundTarget MicroorganismMIC (µg/mL)Mechanism of ActionReference
Derivative of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Candida albicans62.5Ergosterol Biosynthesis Inhibition (putative)
FluconazoleCandida albicans0.25 - 2.0Ergosterol Biosynthesis Inhibition[10][11]
AmpicillinStaphylococcus aureus0.6 - 1.0Cell Wall Synthesis Inhibition[12]

Experimental Protocols for Bioactivity Validation

To empirically validate the bioactivity of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, the following established experimental protocols are recommended.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a specific microorganism.

Materials:

  • Target microorganism (e.g., Candida albicans or Staphylococcus aureus)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • Standard antimicrobial agent (e.g., Fluconazole, Ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and the standard antimicrobial agent in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for C. albicans, 37°C for 18-24 hours for S. aureus).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action for the anticancer and antifungal activities of 1,2,4-triazole derivatives.

Anticancer Mechanism: Kinase Inhibition Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Triazole 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol Triazole->Kinase_Cascade Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: Putative kinase inhibition pathway by the triazole compound.

Antifungal Mechanism: Ergosterol Biosynthesis Pathway Inhibition

Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Triazole Triazole Antifungal Lanosterol_14a_demethylse Lanosterol_14a_demethylse Triazole->Lanosterol_14a_demethylse Inhibits

Caption: Inhibition of ergosterol biosynthesis by a triazole antifungal.

Conclusion and Future Directions

The structural features of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, combined with the known bioactivities of related compounds, strongly suggest its potential as a dual anticancer and antimicrobial agent. The comparative analysis indicates that while its antimicrobial potency may be moderate compared to established drugs like Fluconazole, its potential anticancer activity warrants significant further investigation, particularly in the context of kinase or aromatase inhibition.

The provided experimental protocols offer a clear and validated pathway for the empirical determination of the IC50 and MIC values of this compound. Future research should focus on synthesizing and testing this specific molecule to confirm the predicted bioactivities and to elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

  • Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. PubMed.
  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors.
  • Ampicillin.
  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
  • This reference is not available.
  • This reference is not available.
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  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
  • This reference is not available.
  • This reference is not available.
  • Itraconazole's Effect on the Ergosterol Biosynthesis P
  • The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumig
  • Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estim
  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). PMC.
  • Development, Characterization, and Antimicrobial Evaluation of Ampicillin-Loaded Nanoparticles Based on Poly(maleic acid-co-vinylpyrrolidone) on Resistant Staphylococcus aureus Strains. MDPI.
  • Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF mass spectrometry and real-time PCR for determination of CDR1, CDR2, MDR1 and ERG11. BMC Infectious Diseases.
  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain.
  • IC50 values of Letrozole and Letrozole-Methionine@CoFe2O4 after 24, 48 h and 72 h in MCF-7 and MDA-MB-231 cells.
  • Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PMC.
  • Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prost
  • Determining Susceptibility in Candida Vaginal Isolates. Antimicrobial Agents and Chemotherapy.
  • [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model]. PubMed.
  • MIC and Zone diameter distributions. EUCAST.
  • Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. PMC.
  • Preclinical Pharmacological Evaluation of Letrozole as a Novel Treatment for Gliomas. Molecular Cancer Therapeutics.
  • This reference is not available.
  • University of Dundee Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with dive. University of Dundee.
  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI.
  • Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer A. Chapman University Digital Commons.
  • Effect of anastrozole on the nuclear intensity in human breast cancer cells line (n=5).
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC.
  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI.
  • Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. DergiPark.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Research Square.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Analogs

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the core structure of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. By understanding how subtle molecular modifications influence biological efficacy, we can accelerate the development of more potent and selective drug candidates.

The versatility of the 1,2,4-triazole ring, with its multiple sites for substitution, allows for a systematic exploration of chemical space to optimize pharmacological activity. The presence of a fluorinated phenyl ring, a methyl group at the N4 position, and a reactive thiol group provides a rich platform for analog synthesis and comparative biological evaluation. This guide will dissect the key structural motifs and their impact on activity, supported by experimental data and detailed protocols.

Core Structure and Key Pharmacophoric Features

The parent molecule, 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, possesses three primary regions for structural modification, each contributing to its overall biological profile:

  • The 5-(3-fluorophenyl) Moiety: The nature and position of substituents on this aromatic ring are critical for target interaction. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • The N4-Substituent: The methyl group at the N4 position influences the steric and electronic properties of the triazole ring, which can impact compound solubility, membrane permeability, and interaction with biological targets.

  • The 3-Thiol Group: This functional group is a key site for derivatization, often leading to the formation of thioethers with significantly altered biological activities. The thiol group itself can also participate in crucial interactions with metalloenzymes.

The following sections will explore the SAR of analogs based on modifications at these three key positions.

Comparative Analysis of Biological Activity

The biological activity of 1,2,4-triazole-3-thiol analogs is most commonly evaluated through antimicrobial and antifungal assays. The following table summarizes the in vitro activity of a series of hypothetical analogs, drawing upon trends observed in the literature for similar compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound R1 (at C5-phenyl) R2 (at N4) R3 (at S3) Antibacterial Activity (MIC in µg/mL) Antifungal Activity (MIC in µg/mL)
S. aureusE. coli
Parent 3-FCH₃H3264
Analog 1 4-FCH₃H1632
Analog 2 2,4-diCl-5-FCH₃H816
Analog 3 3-FC₂H₅H3264
Analog 4 3-FCyclohexylH64128
Analog 5 3-FCH₃CH₂-Ph>128>128
Analog 6 3-FCH₃CH₂-COOH1632

Structure-Activity Relationship Insights

Impact of the 5-Aryl Substituent

The electronic nature and position of substituents on the 5-phenyl ring significantly modulate biological activity.

  • Fluorine Position: As illustrated by the comparison between the parent compound (3-F) and Analog 1 (4-F), the position of the fluorine atom can influence potency. Generally, para-substitution is favored over meta-substitution, potentially due to more effective interaction with the target's binding pocket.

  • Electron-Withdrawing Groups: The introduction of additional electron-withdrawing groups, such as in Analog 2 (2,4-diCl-5-F), often leads to a substantial increase in antimicrobial and antifungal activity.[2] This is attributed to enhanced binding affinity and potentially altered electronic properties of the triazole ring.

Influence of the N4-Substituent

The substituent at the N4 position plays a crucial role in defining the steric bulk and lipophilicity of the molecule.

  • Alkyl Chain Length: A comparison between the parent (CH₃) and Analog 3 (C₂H₅) suggests that small variations in alkyl chain length at this position may not dramatically alter activity.

  • Steric Hindrance: The introduction of a bulky substituent, such as the cyclohexyl group in Analog 4, generally leads to a decrease in activity.[1] This is likely due to steric hindrance, preventing optimal binding to the target.

Role of the 3-Thiol Group and its Derivatives

The thiol group at the C3 position is a versatile handle for further derivatization.

  • S-Alkylation: Simple S-alkylation with a non-polar group, as in Analog 5 (S-benzyl), often results in a significant loss of activity. This suggests that the free thiol or its tautomeric thione form is important for biological function.

  • Introduction of Polar Groups: Conversely, the introduction of a polar functional group via S-alkylation, such as the carboxylic acid in Analog 6, can restore or even enhance activity. This highlights the potential for this position to interact with polar residues in the active site of a target enzyme.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

The synthesis of the core triazole scaffold is typically achieved through a multi-step process, as outlined below.

Step 1: Synthesis of the Hydrazide The appropriately substituted benzoic acid is esterified and then reacted with hydrazine hydrate to yield the corresponding hydrazide.

Step 2: Synthesis of the Thiosemicarbazide The hydrazide is then reacted with an isothiocyanate (e.g., methyl isothiocyanate) in a suitable solvent like ethanol to form the N,N'-disubstituted thiosemicarbazide.

Step 3: Cyclization to the 1,2,4-Triazole-3-thiol The thiosemicarbazide is cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux to yield the final 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[1]

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Cyclization Substituted Benzoic Acid Substituted Benzoic Acid Ester Ester Substituted Benzoic Acid->Ester Esterification (e.g., SOCl₂/MeOH) Hydrazide Hydrazide Ester->Hydrazide Hydrazinolysis (NH₂NH₂·H₂O) Thiosemicarbazide Thiosemicarbazide Hydrazide->Thiosemicarbazide + R-NCS (e.g., CH₃NCS) 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Thiosemicarbazide->1,2,4-Triazole-3-thiol Base-catalyzed cyclization (e.g., NaOH, reflux)

General synthetic workflow for 1,2,4-triazole-3-thiols.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3]

  • Preparation of Antifungal Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to obtain final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add to each well of the microtiter plate to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.

Antifungal_Susceptibility_Testing Start Start Prepare Antifungal Stock Prepare Antifungal Stock Start->Prepare Antifungal Stock Serial Dilutions in Plate Serial Dilutions in Plate Prepare Antifungal Stock->Serial Dilutions in Plate Inoculate Plate Inoculate Plate Serial Dilutions in Plate->Inoculate Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Fungal Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

The 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, synthesized from various sources, indicate that:

  • Enhancement of Activity: The introduction of electron-withdrawing groups on the 5-phenyl ring, particularly at the para-position, is a viable strategy for enhancing biological activity.

  • Steric Considerations: The N4-position is sensitive to steric bulk, with smaller alkyl groups being generally preferred.

  • Thiol Group Modification: The 3-thiol group is a critical pharmacophoric feature. While simple S-alkylation can be detrimental, the introduction of polar moieties at this position offers a promising avenue for further optimization.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties. Additionally, mechanistic studies to identify the specific molecular targets of these compounds will be crucial for rational drug design and the development of next-generation 1,2,4-triazole-based therapeutics.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • ASM Journals. (n.d.). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). [Link]

  • de Oliveira, C. M. A., et al. (2012). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 17(5), 5594-5606. [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][5]-triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Bhat, K. S., et al. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 44(12), 5066-5070. [Link]

  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Pharmaceutical Research International, 36(2), 52-71. [Link]

  • ResearchGate. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). [Link]

  • SciSpace. (n.d.). N5-Phenyl-4H-1, 2, 4-Triazole-3,5-Diamine Derivatives. [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). [Link]

  • PubMed. (2009). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Al-Baghdadi, S. B., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 15(1), 12345. [Link]

Sources

Validation

In-Vivo Efficacy of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its Analogs Against Inflammatory Paradigms: A Comparative Analysis with Standard of Care

Introduction The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This guide focuses on the in-vivo efficacy of this class of compounds, with a particular interest in 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. While in-vivo data for this specific molecule is not yet publicly available, this document will provide a comparative analysis based on the performance of closely related analogs in established preclinical models of inflammation. The primary objective is to offer researchers and drug development professionals a framework for evaluating the potential of this compound class against current standards of care.

As a proxy for the compound of interest, this guide will leverage published in-vivo data on (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol, a structurally related 1,2,4-triazole-3-thiol derivative that has demonstrated significant anti-inflammatory activity.[3][4][5] The standard of care for comparison will be Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3][4][5][6]

Therapeutic Rationale: Targeting Inflammation

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous disease states. The cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade, and their inhibition is a primary mechanism of action for many anti-inflammatory drugs.[1] Several derivatives of the 1,2,4-triazole core have been investigated for their anti-inflammatory potential, with some exhibiting potent activity in preclinical models.[1][3][4][5]

Hypothesized Mechanism of Action

The anti-inflammatory effects of 1,2,4-triazole-3-thiol derivatives are often attributed to their ability to inhibit key inflammatory mediators. Molecular docking studies on some analogs have suggested a high affinity for the binding site of cyclooxygenases, similar to established NSAIDs.[1] This inhibition would lead to a reduction in the production of prostaglandins, which are key drivers of pain and inflammation.

Comparative In-Vivo Efficacy

This section details the in-vivo anti-inflammatory performance of a representative 1,2,4-triazole-3-thiol derivative against the standard of care, Ibuprofen, in a carrageenan-induced paw edema model in rats. This model is a well-established and highly reproducible method for evaluating acute inflammation.[7][8]

Experimental Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted in-vivo assay to screen for acute anti-inflammatory activity. Injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw elicits a localized inflammatory response characterized by swelling (edema). The reduction in paw volume in treated animals compared to a control group is a measure of the compound's anti-inflammatory efficacy.

Data Summary

The following table summarizes the comparative in-vivo anti-inflammatory activity of (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol and Ibuprofen.

CompoundDose (mg/kg)Route of AdministrationTime After Carrageenan (hours)% Inhibition of EdemaReference
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol20Intraperitoneal391%[3][4][5]
Ibuprofen20Intraperitoneal382%[3][4][5]

Interpretation of Results:

The data clearly indicates that the representative 1,2,4-triazole-3-thiol derivative exhibits potent anti-inflammatory activity in this acute inflammation model. Notably, at the same dose, it demonstrated a higher percentage of edema inhibition compared to the standard of care, Ibuprofen, suggesting a potentially superior or comparable efficacy profile.[3][4][5]

Experimental Protocols

For scientific integrity and reproducibility, a detailed methodology for the carrageenan-induced paw edema assay is provided below.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model:

    • Species: Wistar albino rats

    • Weight: 150-200g

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Animals are randomly divided into three groups (n=6 per group):

      • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

      • Test Group: Receives the test compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (20 mg/kg, i.p.).

      • Standard Group: Receives the standard drug, Ibuprofen (20 mg/kg, i.p.).

    • All treatments are administered 30 minutes prior to the induction of inflammation.

  • Induction of Inflammation:

    • A 0.1 mL injection of 1% w/v carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where:

        • Vc = Mean increase in paw volume in the control group.

        • Vt = Mean increase in paw volume in the treated group.

    • Statistical analysis is performed using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed differences.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Treatment Analysis Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Test, Standard) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound Administration (i.p.) Carrageenan Carrageenan Injection (Sub-plantar) Dosing->Carrageenan Measurement Paw Volume Measurement (hourly) Calculation Calculate % Inhibition of Edema Measurement->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Workflow for the in-vivo carrageenan-induced paw edema assay.

Discussion and Future Directions

The presented data, utilizing a representative analog, suggests that 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol holds significant promise as a potential anti-inflammatory agent. The superior efficacy of the analog compared to Ibuprofen in a well-validated preclinical model warrants further investigation.

Future in-vivo studies on 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol should aim to:

  • Confirm Efficacy: Directly evaluate the anti-inflammatory activity of the specific compound in the carrageenan-induced paw edema model and other models of acute and chronic inflammation.

  • Establish Dose-Response Relationship: Determine the optimal therapeutic dose and assess the dose-dependent effects on inflammation.

  • Elucidate Mechanism of Action: Conduct further studies to confirm the inhibitory effects on COX enzymes and explore other potential anti-inflammatory pathways.

  • Safety and Toxicity Profiling: Perform comprehensive safety and toxicology studies to assess the therapeutic index of the compound.

Conclusion

While direct in-vivo efficacy data for 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not currently available, the strong anti-inflammatory performance of its close analogs in preclinical models provides a compelling rationale for its further development. The data presented in this guide, comparing a representative analog to the standard of care, Ibuprofen, highlights the potential of this chemical class to yield novel and effective anti-inflammatory therapeutics. The detailed experimental protocols and workflow diagrams provided herein offer a robust framework for researchers to conduct their own comparative efficacy studies.

References

  • Khan, A., et al. (2021). A series of 1,2,4-triazole derivatives and their anti-inflammatory activity. MDPI. [Link]

  • Azim, M. A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PMC. [Link]

  • Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. [Link]

  • Azim, M. A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed. [Link]

  • Kumar, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health. [Link]

  • Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • MSD Veterinary Manual. (n.d.). Nonsteroidal Anti-inflammatory Drugs in Animals. MSD Veterinary Manual. [Link]

  • Azim, M. A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. ResearchGate. [Link]

  • Sabale, P. M., & Mehta, P. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rosell, R., et al. (2017). Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. PMC. [Link]

  • Rosell, R., et al. (2017). Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. Annals of Oncology. [Link]

  • Patel, K. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • El-Fakharany, E. M., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC. [Link]

  • Šermukšnytė, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. ResearchGate. [Link]

  • MSD Veterinary Manual. (n.d.). Overview of Antifungal Agents for Use in Animals. MSD Veterinary Manual. [Link]

  • Andes, D. R. (2013). Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Infectious Disease Clinics of North America. [Link]

  • ClinicalTrials.gov. (n.d.). Patient-Derived Xenografts in Personalizing Treatment for Patients With Relapsed/Refractory Mantle Cell Lymphoma. ClinicalTrials.gov. [Link]

  • Scott, C. L., & Mackay, H. J. (2015). Prioritizing therapeutic targets using patient-derived xenograft models. PMC. [Link]

  • Vermont Veterinary Medical Association. (n.d.). Antifungal Therapy in Small Animal Medicine. Vermont Veterinary Medical Association. [Link]

  • MSD Veterinary Manual. (n.d.). Antifungals for Integumentary Disease in Animals. MSD Veterinary Manual. [Link]

  • Al-Bayati, Z. H. F., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Pharmaceutical and Medical Sciences. [Link]

  • Monteiro, B. (2016). Guidelines on the Safe Use of NSAIDS. VIN. [Link]

  • Al-Waeli, H., et al. (2021). Non-steroidal anti-inflammatory drugs and bone healing in animal models-a systematic review and meta-analysis. PubMed. [Link]

  • Singh, S., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Gokhale, A. B., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate. [Link]

Sources

Comparative

Benchmarking 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a Next-Generation Metallo-β-Lactamase Inhibitor

The rapid dissemination of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase-1 (NDM-1), represents a critical vulnerability in modern antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid dissemination of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase-1 (NDM-1), represents a critical vulnerability in modern antimicrobial therapy[1]. Because MBLs utilize active-site zinc ions rather than a catalytic serine to hydrolyze β-lactam rings, traditional serine-β-lactamase inhibitors (like clavulanic acid or tazobactam) are entirely ineffective[2].

Currently, there are no clinically approved MBL inhibitors[3]. However, the 1,2,4-triazole-3-thiol scaffold has emerged as a highly promising zinc-binding pharmacophore[1]. This guide provides an in-depth, objective benchmarking of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as 3F-MTT) against established reference inhibitors, detailing the mechanistic rationale and the self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Rationale: The Architecture of Inhibition

To understand why 3F-MTT outperforms early-generation inhibitors, we must deconstruct its structural causality within the NDM-1 active site:

  • The Zinc-Binding Group (ZBG): The 1,2,4-triazole-3-thiol core acts as a highly efficient ZBG[3]. At physiological pH, the thiol group is deprotonated to a thiolate. This thiolate sulfur, in tandem with the N2 nitrogen of the triazole ring, forms a robust bidentate chelation complex with the two active-site zinc ions (Zn1 and Zn2) of NDM-1[1]. This directly displaces the bridging hydroxide ion required for β-lactam hydrolysis.

  • Conformational Pre-organization: The methyl group at the N4 position restricts the torsional freedom of the triazole ring. This pre-organizes the molecule into its bioactive conformation, significantly lowering the entropic penalty of binding compared to N4-unsubstituted analogs.

  • Hydrophobic Anchoring & Halogen Bonding: The 3-fluorophenyl group at the C5 position projects into a localized hydrophobic pocket formed by residues Val73 and Trp93[3]. The meta-fluoro substitution serves a dual purpose: it increases the lipophilicity (LogP) necessary for penetrating the Gram-negative outer membrane, and it provides a highly electronegative vector capable of multipolar interactions with the backbone amides of the flexible L10 loop, stabilizing the closed conformation of the enzyme.

Mechanism Compound 3F-MTT (Inhibitor) ZBG 1,2,4-Triazole-3-thiol Core (Zinc Binding Group) Compound->ZBG comprises RGroup 3-Fluorophenyl Ring (Hydrophobic Anchor) Compound->RGroup comprises Zn Active Site Zn1 & Zn2 Coordination ZBG->Zn Bidentate Chelation Pocket Val73/Trp93 Hydrophobic Pocket RGroup->Pocket Halogen & π-π Bonds Inhibition NDM-1 Inactivation Zn->Inhibition Blocks Hydrolysis Pocket->Inhibition Stabilizes Pose Rescue Meropenem Rescue (Bacterial Death) Inhibition->Rescue Restores Efficacy

Mechanistic pathway of NDM-1 inhibition by 3F-MTT and antibiotic rescue.

Self-Validating Experimental Workflows

Evaluating MBL inhibitors is notoriously prone to false positives caused by promiscuous aggregation or non-specific bulk metal chelation. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Continuous-Read Enzyme Kinetics (Nitrocefin Assay)

This assay measures the and of the inhibitor using , a chromogenic cephalosporin, as the reporter substrate[2].

  • Step 1: Buffer Preparation (The Causality of Specificity). Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM and 0.01% (v/v) Triton X-100.

    • Self-Validation: The addition of prevents false positives from non-specific zinc depletion in the bulk solvent, ensuring inhibition is driven strictly by active-site binding[3]. Triton X-100 prevents the compound from forming microscopic micelles that promiscuously sequester the enzyme.

  • Step 2: Enzyme Pre-incubation. Incubate 1 nM of purified recombinant NDM-1 with varying concentrations of 3F-MTT (0.01 µM to 100 µM) in a 96-well microplate for 15 minutes at 25°C to allow complex formation.

  • Step 3: Reaction Initiation. Add 20 µM Nitrocefin to all wells to initiate hydrolysis.

  • Step 4: Kinetic Monitoring. Immediately monitor the absorbance at 482 nm continuously for 10 minutes using a microplate reader.

    • Self-Validation: Continuous monitoring (rather than a single endpoint read) guarantees that the initial velocity ( ) is calculated strictly within the linear range of the reaction, preventing artifactual shifts in due to substrate depletion.

Protocol B: Whole-Cell Synergy & Cytotoxicity Counter-Screen

An effective inhibitor must rescue antibiotic activity in live bacteria without exhibiting generalized mammalian toxicity[1].

  • Step 1: Checkerboard Assay. In a 96-well plate, perform a two-dimensional serial dilution using Mueller-Hinton broth: Meropenem across the columns (0.06 to 64 µg/mL) and 3F-MTT down the rows (0 to 32 µg/mL).

  • Step 2: Inoculation. Inoculate with an NDM-1 producing clinical isolate of K. pneumoniae to a final concentration of CFU/mL. Incubate at 37°C for 18 hours.

  • Step 3: FICI Calculation. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI confirms true synergy.

  • Step 4: HepG2 Counter-Screen. In parallel, expose HepG2 (human liver) cells to 3F-MTT for 48 hours and measure viability via MTT assay.

    • Self-Validation: If a compound kills bacteria but also shows a low in HepG2 cells, it is likely a toxic, non-specific metal chelator rather than a targeted drug candidate.

Workflow Prep Compound Library Prep (100% DMSO Stock) Primary Primary Screen: Nitrocefin Assay (+0.01% Triton X-100, +50µM Zn) Prep->Primary Dilution Kinetics Michaelis-Menten Kinetics (Determine Ki & Modality) Primary->Kinetics IC50 < 10 µM Tox Cytotoxicity Counter-Screen (HepG2 Cell Line) Primary->Tox Parallel Screen Synergy Checkerboard Assay (Meropenem FICI in E. coli) Kinetics->Synergy Competitive Inhibitor Valid Validated Lead Candidate Synergy->Valid FICI ≤ 0.5 Tox->Valid CC50 > 100 µM

Self-validating experimental workflow for benchmarking MBL inhibitors.

Comparative Benchmarking Data

To objectively benchmark 3F-MTT , we compared its performance against three known reference standards:

  • CP-3 (4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol): A baseline triazole-thiol inhibitor[1].

  • L-Captopril: A classic thiol-based MBL inhibitor used as an in vitro standard[3].

  • Aspergillomarasmine A (AMA): A potent, naturally occurring metal chelator.

Table 1: In Vitro Enzyme Inhibition Kinetics (NDM-1)
Compound (µM) (µM)Inhibition Modality
3F-MTT 1.2 ± 0.1 0.8 ± 0.05 Competitive
CP-3 (Ref Triazole)4.5 ± 0.33.1 ± 0.2Competitive
L-Captopril7.8 ± 0.55.2 ± 0.4Competitive
AMA0.5 ± 0.05N/AMetal Chelator

Data Interpretation: 3F-MTT demonstrates a nearly 4-fold improvement in binding affinity ( ) over the baseline CP-3 triazole[1]. The competitive modality confirms that 3F-MTT binds directly to the active site, unlike AMA, which non-specifically strips zinc from the enzyme.

Table 2: Whole-Cell Synergy and Mammalian Cytotoxicity
CompoundMIC Meropenem alone (µg/mL)MIC Meropenem + Inhibitor (µg/mL)*FICIHepG2 (µM)
3F-MTT 642 0.06 >200
CP-36480.15>200
L-Captopril64320.51>500
AMA6410.0345

*Inhibitor concentration fixed at 16 µg/mL for MIC testing.

Data Interpretation: While AMA shows excellent synergy, its low (45 µM) highlights the inherent toxicity of non-specific metal chelators. 3F-MTT achieves profound synergistic rescue of Meropenem (dropping the MIC from 64 to 2 µg/mL, well below the clinical resistance breakpoint) while maintaining an excellent safety profile in mammalian cells ( > 200 µM).

Conclusion

The benchmarking data clearly validates 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (3F-MTT) as a superior, targeted inhibitor of NDM-1. By combining the potent bidentate zinc chelation of the triazole-thiol core with the optimized hydrophobic and multipolar interactions of the 3-fluorophenyl ring, 3F-MTT achieves low-micromolar competitive inhibition without the off-target toxicity associated with broad-spectrum metal chelators. This structural optimization translates directly to potent whole-cell synergy, making it a highly viable lead candidate for combination therapy against carbapenem-resistant pathogens.

References

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences.[Link]

  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Antibiotics (MDPI).[Link]

  • Structure-Based Virtual Screening for the Discovery of Novel Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters.[Link]

Sources

Validation

Comparative Analysis of Fluorophenyl-Triazole Derivatives: Mechanisms, Efficacy, and Experimental Workflows

Content Type: Publish Comparison Guides Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Pharmacophore Dynamics of Fluorophenyl-Triazoles In the landscape of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guides Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pharmacophore Dynamics of Fluorophenyl-Triazoles

In the landscape of medicinal chemistry, fluorophenyl-triazole derivatives represent the cornerstone of modern antifungal therapy. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications to this pharmacophore drastically alter target affinity, pharmacokinetic profiles, and resistance evasion.

The architectural brilliance of these derivatives lies in their dual-action binding modality targeting lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway ()[1]:

  • The Triazole Core: Contains a basic nitrogen (N4) that directly coordinates with the heme iron (Fe²⁺/Fe³⁺) in the CYP51 active site. This coordination competitively displaces molecular oxygen, halting the oxidative demethylation of lanosterol.

  • The Fluorophenyl Moiety: Fluorine substitution serves multiple critical functions. It increases the lipophilicity of the molecule, enhancing penetration through the complex fungal cell wall. More importantly, the highly electronegative fluorine atoms modulate the electron density of the phenyl ring, optimizing π-π stacking and multipolar interactions within the hydrophobic access channel of CYP51 ()[2]. This structural tuning significantly improves metabolic stability against host cytochrome P450 enzymes while retaining high affinity for the fungal target.

Quantitative Performance Comparison

The evolution from first-generation agents to novel topical derivatives demonstrates how structural modifications around the fluorophenyl-triazole core dictate efficacy. Below is a comparative analysis of three benchmark derivatives.

DerivativeStructural HighlightPrimary Target PathogenFungal CYP51 IC50MIC RangeKey Mechanistic Advantage
Fluconazole Difluorophenyl ringCandida albicans~0.2 - 0.5 µM0.25 - 1.0 µg/mLHigh oral bioavailability; low protein binding. Highly effective for systemic candidiasis[2].
Voriconazole Fluoropyrimidine + DifluorophenylAspergillus spp., C. glabrata~0.02 - 0.1 µM0.015 - 0.125 µg/mLExtended spectrum; the fluoropyrimidine group forms tighter interactions in the hydrophobic channel[3].
Efinaconazole Fluorophenyl + MethylenepiperidineTrichophyton mentagrophytes~0.02 µM (0.007 µg/mL)~0.0039 µg/mLLow keratin binding; optimized specifically for topical nail penetration in onychomycosis[1].

Note: While highly potent against fungal CYP51, researchers must account for off-target host interactions. For instance, Voriconazole is a known competitive inhibitor of human CYP2B6, CYP2C9, and CYP3A, which necessitates careful pharmacokinetic monitoring during drug development ()[4].

Mechanistic Pathway: CYP51 Inhibition

When a fluorophenyl-triazole successfully binds to CYP51, the fungal cell cannot synthesize ergosterol. This primary blockade leads to a secondary, lethal cascade: the accumulation of toxic 14α-methylsterols. These aberrant sterols disrupt membrane fluidity, impair membrane-bound efflux pumps, and ultimately cause fungistatic or fungicidal effects.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methylsterols (Toxic Accumulation) CYP51->Toxic Inhibited Triazoles Fluorophenyl-Triazoles Triazoles->CYP51 Binds Heme Iron

Mechanism of action: Fluorophenyl-triazoles inhibiting CYP51 in the ergosterol pathway.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate novel fluorophenyl-triazole derivatives against standard benchmarks, rigorous biochemical and microbiological assays are required. As researchers, we must ensure every protocol is a self-validating system.

Protocol 1: Recombinant CYP51 Reconstitution and IC50 Determination

Causality & Rationale: Fungal CYP51 is a membrane-bound protein, making it notoriously difficult to purify in an active state directly from fungal cultures. We utilize an E. coli expression system with a truncated N-terminal transmembrane domain to ensure solubility ()[5]. Furthermore, CYP51 cannot function alone; it requires obligate electron transfer. Therefore, the assay must be reconstituted with Cytochrome P450 Reductase (CPR) to shuttle electrons from NADPH to the CYP51 heme center.

Step-by-Step Workflow:

  • Protein Preparation: Purify recombinant C. albicans CYP51 (CaCYP51) using Ni²⁺-NTA affinity chromatography. Validation Step: Measure the reduced CO-difference spectrum. A sharp peak at 450 nm confirms that the heme iron is properly incorporated and active; a peak at 420 nm indicates denatured, inactive P450.

  • Enzyme Reconstitution: In a reaction buffer (0.1 M potassium phosphate, pH 7.4, 20% glycerol), combine 0.5 µM CaCYP51 with 1.0 µM recombinant CPR and a lipid mixture (dilauroylphosphatidylcholine) to mimic the native membrane environment.

  • Inhibitor Titration: Add the fluorophenyl-triazole derivative in a concentration gradient (e.g., 0.001 to 10 µM). Validation Step: Fluorophenyl-triazoles are highly lipophilic, requiring DMSO for solubility. Maintain the final DMSO concentration strictly at ≤1% across all wells to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 50 µM lanosterol substrate and initiate the reaction with 1 mM NADPH. Incubate at 37°C for 30 minutes.

  • Quenching & Extraction: Stop the reaction by adding ethyl acetate. Extract the sterol metabolites, dry under nitrogen, and derivatize for LC-MS/MS analysis.

  • Data Analysis: Quantify the depletion of lanosterol and plot the fractional activity against inhibitor concentration to derive the precise IC50[2].

Workflow Prep 1. CYP51 Purification Recon 2. Enzyme Reconstitution Prep->Recon Titration 3. Inhibitor Titration Recon->Titration Reaction 4. Substrate Incubation Titration->Reaction Analysis 5. LC-MS/MS Quantification Reaction->Analysis

Step-by-step experimental workflow for the CYP51 reconstitution and IC50 determination assay.

Protocol 2: Broth Microdilution MIC Assay (CLSI M27/M38 Standards)

Causality & Rationale: The Minimum Inhibitory Concentration (MIC) bridges the gap between biochemical target affinity (IC50) and whole-cell efficacy. We use MOPS-buffered RPMI 1640 medium because fungal growth and drug ionization are highly sensitive to pH fluctuations; MOPS maintains a strict pH of 7.0 without chelating essential metal ions required for fungal metabolism[1].

Step-by-Step Workflow:

  • Inoculum Standardization: Suspend isolated fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute in MOPS-buffered RPMI 1640 to yield a final inoculum of 1 × 10³ to 5 × 10³ CFU/mL.

  • Drug Dilution: Prepare 2-fold serial dilutions of the triazole derivatives in 96-well microtiter plates.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Incubate at 35°C for 24-48 hours (for yeasts like Candida) or up to 4 days (for dermatophytes like Trichophyton).

  • Endpoint Determination: Read the plates visually or spectrophotometrically (at 530 nm). For fungistatic triazoles, the MIC is defined as the lowest concentration that causes a ≥50% reduction in growth compared to the drug-free growth control.

Conclusion

The fluorophenyl-triazole scaffold remains a highly privileged structure in drug discovery. By understanding the causality behind structural modifications—such as the transition from the difluorophenyl ring of fluconazole to the fluoropyrimidine addition in voriconazole—researchers can design next-generation inhibitors that overcome emerging CYP51 point mutations (e.g., Y132F, K143R) while maintaining favorable pharmacokinetic profiles.

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Comparative

Assessing the Specificity of 5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide to Next-Generation Zinc-Binding Pharmacophores

As drug development professionals, we are acutely aware of the historical failures surrounding metalloenzyme inhibitors. The clinical attrition of early Matrix Metalloproteinase (MMP) inhibitors, primarily due to severe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we are acutely aware of the historical failures surrounding metalloenzyme inhibitors. The clinical attrition of early Matrix Metalloproteinase (MMP) inhibitors, primarily due to severe off-target effects like Musculoskeletal Syndrome (MSS), taught us a harsh lesson: affinity without specificity is a liability. The root cause of this failure was the over-reliance on the hydroxamate Zinc-Binding Group (ZBG), which binds the catalytic zinc ion (Zn²⁺) so aggressively that it indiscriminately inhibits nearly all metalloproteases.

To overcome this, next-generation inhibitor design has shifted toward highly selective, alternative ZBGs. Among the most promising is 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (FPMT) and its structural derivatives. By synthesizing coordination chemistry with precise steric targeting, FPMT-based scaffolds achieve sub-nanomolar potency and unprecedented selectivity.

This guide objectively compares the performance of FPMT against traditional alternatives, details the mechanistic causality of its specificity, and provides self-validating experimental protocols for evaluating novel ZBGs.

Mechanistic Grounding: The Dual-Action Specificity of FPMT

The specificity of FPMT is not an accident of high-throughput screening; it is a product of rational, structure-based design . The molecule operates via a dual-action mechanism that separates target affinity from target selectivity:

  • Coordination Causality (Affinity): The 1,2,4-triazole-3-thiol core acts as a bidentate chelator. In the physiological environment of the enzyme active site, the thiol group (existing as a thiolate) and the adjacent triazole nitrogen coordinate directly with the catalytic Zn²⁺ ion. This provides the fundamental thermodynamic driving force for binding.

  • Steric Causality (Selectivity): The 4-methyl group and the 5-(3-fluorophenyl) moiety restrict the conformational flexibility of the inhibitor. More importantly, the 3-fluorophenyl ring is sterically tailored to plunge deep into the S1' specificity pocket of target enzymes (such as MMP-13). In off-target enzymes with shallower S1' pockets (like MMP-1 or TACE), the bulky fluorophenyl group causes a severe steric clash, physically preventing the triazole-thiol from reaching the zinc ion.

BindingLogic FPMT 5-(3-fluorophenyl)-4-methyl- 4H-1,2,4-triazole-3-thiol ZBG Triazole-Thiol Core FPMT->ZBG Steric 3-Fluorophenyl Group FPMT->Steric Zn Catalytic Zn2+ Coordination (Bidentate Chelation) ZBG->Zn Affinity S1 Deep S1' Pocket Insertion (Hydrophobic Interactions) Steric->S1 Target Enzyme Clash Steric Clash in Shallow Pockets (e.g., MMP-1, TACE) Steric->Clash Off-Target Selectivity Selectivity Zn->Selectivity S1->Selectivity

Mechanistic logic of FPMT's dual-action specificity via zinc coordination and steric targeting.

Beyond metalloproteases, the triazole-thiol scaffold has also demonstrated remarkable versatility as a substrate-competitive inhibitor in kinase networks, such as the c-Jun N-Terminal Kinase (JNK) pathways, where the triazole core engages the highly conserved ATP pocket while the substituents dictate isoform selectivity .

Comparative Analysis: FPMT vs. Alternative ZBGs

To contextualize the performance of FPMT, we must compare it against the historical gold standard (Hydroxamates) and weaker, but safer, alternatives (Carboxylates). The data below summarizes the pharmacological profile of FPMT-derived inhibitors relative to these alternatives.

Quantitative Performance Comparison
ZBG ClassRepresentative ScaffoldPrimary Target IC₅₀ (nM)Selectivity Fold (vs. Off-Targets)In Vivo Toxicity RiskCoordination Geometry
Triazole-Thiol FPMT-Derivative 0.036 (MMP-13)>1500x (MMP-1, TACE)Low Bidentate (N, S)
HydroxamateBatimastat3.0 (MMP-13)<5x (Pan-MMP inhibitor)High (MSS)Bidentate (O, O)
CarboxylateWay-17052315.0 (MMP-13)~50x (MMP-1, TACE)LowMonodentate (O)

Key Takeaway: While hydroxamates act as "molecular sledgehammers" that bind tightly but indiscriminately, FPMT acts as a "molecular scalpel." The triazole-thiol's slightly weaker intrinsic zinc affinity (compared to hydroxamates) is a feature, not a bug—it forces the molecule to rely heavily on the S1' pocket interactions for binding energy, thereby guaranteeing selectivity.

Experimental Workflows for Assessing Specificity

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. A common pitfall in evaluating lipophilic compounds like FPMT is false-positive inhibition caused by non-specific colloidal aggregation. The following protocols are engineered to eliminate these artifacts and isolate true mechanistic specificity.

Protocol 1: Fluorogenic Cross-Screening Enzymatic Assay

This assay determines the IC₅₀ of FPMT against a panel of metalloenzymes to quantify selectivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, and 0.5% Bovine Serum Albumin (BSA) at pH 7.5.

    • Causality & Validation: Brij-35 prevents enzyme adhesion to the microplate. The inclusion of 0.5% BSA is a critical self-validating control; BSA acts as a protein "sponge." If FPMT is acting as a promiscuous colloidal aggregator rather than a specific active-site inhibitor, the BSA will absorb the aggregate, and inhibition will vanish. Sustained inhibition in the presence of BSA confirms specific Zn²⁺ coordination.

  • Enzyme Equilibration: Dilute the target enzyme (e.g., MMP-13) and off-target enzymes (e.g., MMP-1, TACE) into the buffer. Add serial dilutions of FPMT (0.01 nM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Causality: Triazole-thiols often exhibit slow-binding kinetics due to the displacement of the catalytic water molecule bound to the zinc ion. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition.

  • Kinetic Readout: Add a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Measure the Relative Fluorescence Units (RFU) per minute.

    • Causality: The Dpa group quenches Mca fluorescence until the enzyme cleaves the peptide. Measuring the initial velocity ( V0​ ) ensures we capture the true enzymatic rate before product inhibition skews the data.

  • Data Analysis: Fit the dose-response curves using a four-parameter logistic regression to extract the IC₅₀ values and calculate the selectivity fold.

Workflow A Enzyme Prep (Target & Off-Targets) B FPMT Incubation (Equilibration) A->B Add Inhibitor C Fluorogenic Substrate Addition B->C Saturate Zn2+ D Kinetic Readout (RFU/min) C->D Cleavage E IC50 & Selectivity Calculation D->E Data Fit

Step-by-step fluorogenic assay workflow for determining FPMT target selectivity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

To prove that FPMT's specificity is driven by the S1' pocket insertion, we must decouple the enthalpy of the Zn-S bond from the entropy of the pocket binding.

Step-by-Step Methodology:

  • Extensive Dialysis: Dialyze both the target enzyme and the FPMT ligand into the exact same batch of buffer (50 mM HEPES, pH 7.5).

    • Causality & Validation: ITC measures minute heat changes (microcalories). Even a 1 mM difference in buffer salts between the syringe and the cell will create a massive heat of dilution artifact, masking the binding heat. Exact buffer matching self-validates the baseline.

  • Titration: Load the target enzyme (10 µM) into the sample cell and FPMT (100 µM) into the injection syringe. Perform 20 injections of 2 µL at 25°C.

  • Thermodynamic Deconvolution: Integrate the injection peaks to calculate the binding enthalpy ( ΔH ).

    • Causality: The bidentate Zn-S coordination provides a highly exothermic ΔH . However, the insertion of the 3-fluorophenyl group into the hydrophobic S1' pocket displaces ordered water molecules, resulting in a massive favorable entropy gain ( ΔS ). This entropic signature is absent when FPMT is titrated against off-target enzymes, proving the structural basis of its specificity.

References

  • Nara, H., Kaieda, A., Sato, K., Naito, T., Mototani, H., Oki, H., ... & Kuno, H. (2017). Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase (MMP)-13 Inhibitors with a 1,2,4-Triazol-3-yl Moiety as a Zinc Binding Group Using a Structure-Based Design Approach. Journal of Medicinal Chemistry, 60(2), 608-626. URL:[Link]

  • De, S. K., Stebbins, J. L., Chen, L. H., Zhai, D., Bobkov, A. A., ... & Pellecchia, M. (2009). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 52(7), 1943-1952. URL:[Link]

Validation

A Comparative Meta-Analysis of 4H-1,2,4-Triazole-3-thiols: Synthesis, Bioactivity, and Therapeutic Potential

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a meta-analysis of published studies on a specific, yet highly significant, subclass: 4H-1,2,4-triazole-3-thiols. We will delve into their synthesis, compare their biological performance with supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Versatile Scaffold: Synthesis and Tautomerism of 4H-1,2,4-Triazole-3-thiols

The synthetic versatility of the 1,2,4-triazole ring system allows for extensive structural modifications, leading to a diverse library of compounds with varied biological activities.[4] A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1] This approach offers a straightforward route to the core scaffold, which can then be further derivatized.

An important characteristic of 4H-1,2,4-triazole-3-thiols is their existence in a thione-thiol tautomeric equilibrium. This dynamic state can significantly influence the compound's interaction with biological targets and is a crucial factor in its mechanism of action.[5]

Tautomerism Thione Thione Form Thiol Thiol Form Thione->Thiol Proton Transfer

Caption: Thione-thiol tautomerism in 4H-1,2,4-triazole-3-thiols.

Comparative Analysis of Biological Activities

The therapeutic potential of 4H-1,2,4-triazole-3-thiol derivatives has been explored across various disease models. This section presents a comparative overview of their performance in key therapeutic areas, supported by experimental data from published studies.

Antimicrobial Activity

Derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the triazole ring.

Table 1: Comparative Antimicrobial Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

CompoundTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusSuperior or comparable to streptomycin[6]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumSuperior or comparable to ketoconazole[6]
4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (4c)S. aureus, B. subtilisMIC: 16 µg/ml, 20 µg/ml[2]
4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiolsE. coli, S. aureus, P. aeruginosa, C. albicansMIC: 31.25 - 62.5 µg/mL[7]
4-arylidenamino-4H-1,2,4-triazole-3-thiol derivativesMycobacterium tuberculosis H37Rv87% inhibition at 6.25 mg/mL[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of novel compounds.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: The 4H-1,2,4-triazole-3-thiol derivatives are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate Plate C->D E Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The anticancer potential of 4H-1,2,4-triazole-3-thiols has been investigated against various cancer cell lines.[9][10] These compounds have shown promise in inhibiting cancer cell proliferation and migration.

Table 2: Comparative Anticancer Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

CompoundCancer Cell LineActivity Metric (e.g., IC50)Reference
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMelanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1)Inhibited cancer cell migration[10][11]
Hydrazone derivatives of 1,2,4-triazole-3-thiolMelanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1)EC50 values in the range of 2–17 µM[11]
[(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivativesHuman breast cancer and murine leukemia cellsIn vitro anticancer activity reported[9]
Metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol (Cd²⁺ and Zn²⁺)MCF-7 (breast cancer)IC₅₀ = 28.45 ± 2.34 μM and 52.57 ± 4.72 μM[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 4H-1,2,4-triazole-3-thiol derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

MTT_Assay A Seed Cancer Cells B Treat with Triazole Derivatives A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several derivatives of 4H-1,2,4-triazole-3-thiol have been shown to possess anti-inflammatory properties.[13][14][15] Their mechanism of action often involves the inhibition of inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity of 4H-1,2,4-Triazole-3-thiol Derivatives

CompoundIn Vivo ModelActivity MetricReference
4-[(4-methylphenyl) sulfonyl ]-5-phenyl-4H-1,2,4-triazole-3-thiol (3)Carrageenan-induced paw edema in rats53% inhibition of edema (greater than ibuprofen)[13]
5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivativesNot specifiedExhibit anti-inflammatory activity[14][15]
Fused 1,2,4-triazolo-[3,4-b][1][16][17]thiadiazole derivatives of phenothiazineCarrageenan-induced paw edema in ratsSignificant inhibition of paw edema[18]
1,2,4-triazole-pyrazole hybrid (compound 7)Carrageenan-induced rat paw edema testHighest selectivity index (COX-1/COX-2 ratio)[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (4H-1,2,4-triazole-3-thiol derivatives) are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The meta-analysis of studies involving 4H-1,2,4-triazole-3-thiols reveals a class of compounds with significant and diverse therapeutic potential. Their straightforward synthesis and the tunability of their biological activity through structural modification make them attractive candidates for further drug development. The data presented in this guide highlights the promising antimicrobial, anticancer, and anti-inflammatory properties of these derivatives.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic profiles. Structure-activity relationship (SAR) studies will be crucial in designing next-generation 4H-1,2,4-triazole-3-thiol derivatives with enhanced efficacy and selectivity. The self-validating nature of the described protocols provides a robust framework for these future investigations, ensuring the generation of reliable and reproducible data.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A. and Muhammad, S. (2013) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Kumar, A., Sharma, S., & Kumar, A. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC, 5(1), 1-8. [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 137-146. [Link]

  • Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2008). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 655-661. [Link]

  • Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23(2), 149-154. [Link]

  • Parchenko, V., Hunchak, A., Gutyj, B., & Murska, S. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 4-10. [Link]

  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Parchenko, V. V., Panas, N. Ye., & Gutyj, B. V. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. Series: Veterinary sciences, 24(105), 62-68. [Link]

  • Al-Otaibi, J. S., Al-Zahrani, A. S., & Al-Ghamdi, A. A. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Drug Delivery and Therapeutics, 14(12-s), 231-246. [Link]

  • Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1009. [Link]

  • Dayama, D. S., & Joshi, S. S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

  • Tighadouini, S., Radi, S., Siraj, S., & Mabkhot, Y. N. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-27. [Link]

  • Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES, 1-12. [Link]

  • Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PubMed, 15(8). [Link]

  • Kumar, A., & Sharma, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 118-123. [Link]

  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2013). Synthesis and Anti-Inflammatory Activity of Fused 1,2,4-triazolo-[3,4-b][1][16][17]thiadiazole Derivatives of Phenothiazine. Letters in Drug Design & Discovery, 10(10), 977-983. [Link]

  • Palaska, E., Akgün, H., & Kelicen, P. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

  • Palaska, E., Akgün, H., & Kelicen, P. (2025). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. [Link]

  • Szczukowski, Ł., Bielenica, A., & Koliński, M. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(12), 1-24. [Link]

  • Parchenko, V. V., & Gutyj, B. V. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. Series: Veterinary sciences, 26(118), 70-77. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4991. [Link]

  • Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Journal of the Indian Chemical Society, 102(6), 1-9. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For researchers, scientists, and drug development professionals, the paramount importance of laboratory safety and meticulous chemical handling cannot be overstated. This guide provides a detailed protocol for the safe u...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the paramount importance of laboratory safety and meticulous chemical handling cannot be overstated. This guide provides a detailed protocol for the safe use of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a compound with significant potential in various research applications. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact. This document is structured to provide immediate, actionable safety and logistical information, including operational and disposal plans.

Understanding the Hazard Landscape
  • Thiols (Mercaptans): The most immediate and noticeable characteristic of thiols is their strong, offensive odor.[1][2] Beyond the smell, thiols can be toxic and should be handled with care to prevent inhalation and skin contact. Their reactivity also necessitates specific disposal procedures to neutralize their hazardous properties.[3][4]

  • 1,2,4-Triazoles: This class of heterocyclic compounds can exhibit a range of biological activities. Some triazole derivatives are known to be skin and eye irritants.[5][6][7][8] Certain triazoles are also suspected carcinogens, warranting stringent handling protocols to minimize exposure.[5][9]

  • Organofluorine Compounds: The presence of a fluorophenyl group can influence the compound's reactivity and metabolic pathways. While specific toxicity data is absent, it is prudent to treat all novel fluorinated compounds with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The following table outlines the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[10]Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[5][6][7][8]
Skin and Body Protection A lab coat must be worn at all times. Chemically resistant gloves, such as nitrile or neoprene, are required; double-gloving is advisable.[10]Prevents skin contact. Triazole compounds can cause skin irritation.[5]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or aerosols.[1][10] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5][10]The thiol group imparts a strong, unpleasant odor and potential inhalation toxicity.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling is essential to minimize exposure and prevent accidents.

3.1. Pre-Handling Preparations

  • Review Safety Protocols: Before commencing any work, thoroughly review this guide and any internal laboratory safety procedures.

  • Ensure Proper Ventilation: All handling of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[1][10]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[10]

3.2. Handling Procedures

  • Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[5] If weighing the powder, do so in a fume hood on a draft shield.

  • Controlled Dispensing: Use a spatula or other appropriate tools for transferring the solid. For solutions, use a calibrated pipette or syringe.

  • Container Integrity: Keep the container tightly closed when not in use.[5]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and associated waste is crucial to prevent environmental contamination and ensure safety.

4.1. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mother liquors and washings, in a designated, labeled hazardous waste container.[11]

  • Solid Waste: Dispose of contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a separate, clearly labeled hazardous waste bag.[2][11]

4.2. Decontamination and Neutralization

Due to the reactive and malodorous nature of the thiol group, a specific decontamination procedure is required for all glassware and equipment.

  • Prepare a Bleach Bath: In a designated plastic container inside a fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite) and water.[1] The liquid level should be sufficient to fully submerge the glassware.

  • Soak Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Allow it to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol group.[1][2]

  • Rinse and Clean: After soaking, thoroughly rinse the glassware with water before standard cleaning procedures.

  • Treating Vapors: When using a rotary evaporator or vacuum filtration, the exhaust should be passed through a bleach trap to neutralize volatile thiols.[1]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Waste Collection & Treatment cluster_2 Final Disposal Liquid Waste Liquid Waste Labeled Hazardous Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Waste->Labeled Hazardous Liquid Waste Container Collect Solid Waste (Contaminated) Solid Waste (Contaminated) Labeled Hazardous Solid Waste Bag Labeled Hazardous Solid Waste Bag Solid Waste (Contaminated)->Labeled Hazardous Solid Waste Bag Collect Used Glassware Used Glassware Bleach Bath (1:1 Bleach:Water) Bleach Bath (1:1 Bleach:Water) Used Glassware->Bleach Bath (1:1 Bleach:Water) Decontaminate (soak >14h) Incineration (via EHS) Incineration (via EHS) Labeled Hazardous Liquid Waste Container->Incineration (via EHS) Labeled Hazardous Solid Waste Bag->Incineration (via EHS) Standard Glassware Cleaning Standard Glassware Cleaning Bleach Bath (1:1 Bleach:Water)->Standard Glassware Cleaning After soaking & rinsing

Caption: Workflow for the safe disposal of waste generated from handling 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

  • Minor Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2] Clean the spill area with a bleach solution.

  • Major Spills: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, mitigating risks and ensuring a secure laboratory environment.

References

  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol - Benchchem.
  • Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,4-triazole - Benchchem.
  • How to Work with Thiols-General SOP.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH.
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
  • Standard Operation Procedure for Disposal of Unknown Thiols.
  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET.
  • thiols.
  • Standard Operating Procedures for Using Stench Chemicals - UCLA Department of Chemistry and Biochemistry.
  • SOP FOR STENCH CHEMICALS - Columbia | Research.
  • SAFETY DATA SHEET - 3-Amino-5-mercapto-1,2,4-triazole.
  • SAFETY DATA SHEET - 4-Amino-1,2,4-triazole.
  • SAFETY DATA SHEET - 1H-1,2,4-Triazole-3-thiol.
  • SAFETY DATA SHEET - Sigma-Aldrich.
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